Chlorambucil-d8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19Cl2NO2 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19)/i8D2,9D2,10D2,11D2 |
InChI Key |
JCKYGMPEJWAADB-JNJBWJDISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)CCCC(=O)O)C([2H])([2H])C([2H])([2H])Cl |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Chlorambucil-d8: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Chlorambucil-d8, a deuterated analog of the alkylating agent Chlorambucil. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and bioanalytical studies.
Introduction
Chlorambucil is a nitrogen mustard derivative used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1][2] Its deuterated counterpart, this compound, serves as a crucial internal standard for quantitative analysis by mass spectrometry.[3] The substitution of hydrogen atoms with deuterium results in a compound with a higher mass, allowing for its differentiation from the non-labeled drug in biological matrices, while maintaining nearly identical chemical and physical properties. This ensures accurate and precise quantification in complex samples.[4]
Chemical Structure
The chemical structures of Chlorambucil and this compound are depicted below. The deuterium atoms in this compound are located on the bis(2-chloroethyl)amino functional group.
Chlorambucil:
-
IUPAC Name: 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid[5]
-
Molecular Formula: C₁₄H₁₉Cl₂NO₂[5]
This compound:
-
IUPAC Name: 4-(4-(Bis(2-chloroethyl-1,1,2,2-d4)amino)phenyl)butanoic acid[6]
-
Molecular Formula: C₁₄H₁₁D₈Cl₂NO₂[3]
Physicochemical Properties
The following tables summarize the key physicochemical properties of Chlorambucil and this compound.
Table 1: General and Physicochemical Properties
| Property | Chlorambucil | This compound |
| CAS Number | 305-03-3[5] | 2748247-26-7[3] |
| Molecular Weight | 304.21 g/mol [5] | 312.26 g/mol [7] |
| Appearance | White to pale beige crystalline or granular powder[8] | Solid[3] |
| Melting Point | 65-69 °C[8] | Not available |
| Solubility | Practically insoluble in water; soluble in acetone, ethanol, and chloroform[9][10] | Slightly soluble in chloroform and methanol[3] |
| pKa | ~1.3 (Uncertain)[9] | Not available |
Mechanism of Action and Signaling Pathway
Chlorambucil exerts its cytotoxic effects as an alkylating agent. It forms covalent bonds with the N7 position of guanine in DNA, leading to the formation of interstrand and intrastrand cross-links.[11][12] This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[8][11]
Caption: Mechanism of action of Chlorambucil leading to apoptosis.
Experimental Protocols
Determination of Melting Point (General Method)
A standard capillary melting point apparatus can be used to determine the melting point of Chlorambucil.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Determination of Aqueous Solubility (General Method)
The equilibrium solubility of Chlorambucil can be determined using the shake-flask method.
Methodology:
-
An excess amount of the compound is added to a known volume of water at a specific temperature (e.g., 25 °C).
-
The mixture is agitated (e.g., in a shaker bath) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Application of this compound in Experimental Workflows
This compound is primarily used as an internal standard in bioanalytical methods, particularly in pharmacokinetic studies involving the quantification of Chlorambucil in biological matrices like plasma or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
References
- 1. CN104447376A - Synthesis process of antineoplastic drug chlorambucil - Google Patents [patents.google.com]
- 2. Synthesis and biophysical characterization of chlorambucil anticancer ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. glpbio.com [glpbio.com]
- 8. Chlorambucil - Wikipedia [en.wikipedia.org]
- 9. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
The Role of Chlorambucil-d8 in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorambucil, an alkylating agent, has long been a staple in the treatment of various cancers, particularly chronic lymphocytic leukemia and certain lymphomas. To accurately study its pharmacokinetic and pharmacodynamic properties, researchers rely on robust analytical methods. A key component in achieving this accuracy is the use of a stable isotope-labeled internal standard. This guide provides an in-depth look at the application of Chlorambucil-d8 in research, focusing on its use in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Application: Internal Standard in Mass Spectrometry
This compound is a deuterated analog of Chlorambucil. In research, its primary and critical function is to serve as an internal standard (IS) for the quantitative analysis of Chlorambucil in biological matrices such as plasma, serum, and tissue homogenates.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Because this compound is chemically identical to Chlorambucil, it experiences the same matrix effects. By comparing the signal of the analyte to the signal of the known concentration of the internal standard, these effects can be accurately compensated for.
-
Compensation for Variability in Sample Preparation: During the extraction of the drug from the biological matrix, there can be sample-to-sample variability in recovery. As the internal standard is added at the beginning of the sample preparation process, it experiences the same losses as the analyte. The ratio of the analyte to the internal standard remains constant, ensuring accurate quantification despite variations in extraction efficiency.
-
Improved Precision and Accuracy: The use of an internal standard significantly improves the precision and accuracy of the analytical method, which is crucial for pharmacokinetic studies that inform dosing regimens and for regulatory submissions.
Experimental Protocols: A Validated LC-MS/MS Method
The following sections detail a typical experimental protocol for the quantification of Chlorambucil in biological samples using this compound as an internal standard. This protocol is based on established methodologies in the field.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like Chlorambucil from plasma or serum.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound internal standard working solution
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen biological samples on ice.
-
In a clean microcentrifuge tube, aliquot 100 µL of the biological sample.
-
Add a specific volume of the this compound internal standard working solution to each sample to achieve a final concentration within the linear range of the assay.
-
Add three volumes (300 µL) of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions: The following table summarizes typical chromatographic conditions for the separation of Chlorambucil.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for the detection of Chlorambucil and this compound. The specific precursor and product ion transitions, along with optimized instrument parameters, are crucial for sensitivity and selectivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Chlorambucil | 304.1 | 250.1 | 30 | 15 |
| This compound | 312.1 | 258.1 | 30 | 15 |
Note: The optimal cone voltage and collision energy may vary depending on the specific mass spectrometer used and should be optimized during method development.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for a typical validated LC-MS/MS method for Chlorambucil.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 3 | < 10% | < 10% | 90 - 110% |
| Mid QC | 100 | < 10% | < 10% | 90 - 110% |
| High QC | 800 | < 10% | < 10% | 90 - 110% |
Visualizations: Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Chlorambucil in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for Chlorambucil quantification.
Conclusion
This compound is an indispensable tool in the preclinical and clinical development of Chlorambucil. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data on the pharmacokinetic profile of the drug. The detailed methodologies and quantitative parameters presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods for their research needs.
References
In-Depth Technical Guide: Synthesis and Isotopic Purity of Chlorambucil-d8
This technical guide provides a comprehensive overview of a proposed synthesis for Chlorambucil-d8 and the analytical methodologies required to determine its isotopic purity. This document is intended for researchers, scientists, and professionals involved in drug development and stable isotope-labeled compound synthesis.
Introduction
Chlorambucil is a nitrogen mustard alkylating agent used in the treatment of various forms of cancer, including chronic lymphocytic leukemia and lymphomas.[1] this compound, a deuterated analog of Chlorambucil, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[2] The stability of the deuterium labels and the high isotopic purity are critical for its function as an internal standard. This guide outlines a potential synthetic route and the rigorous analytical procedures for quality control.
Proposed Synthesis of this compound
The synthesis of this compound can be adapted from established methods for the synthesis of unlabeled Chlorambucil.[3][4][5] A common route involves the alkylation of an aromatic amine precursor with a suitable reagent. To introduce the eight deuterium atoms onto the bis(2-chloroethyl)amino group, deuterated ethylene oxide (ethylene oxide-d4) is a logical choice as the key deuterated reagent.
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 4-(4-(Bis(2-hydroxyethyl-d4)amino)phenyl)butanoic acid
-
To a solution of 4-(4-aminophenyl)butanoic acid in a suitable solvent (e.g., glacial acetic acid), add a stoichiometric excess of ethylene oxide-d4.
-
The reaction mixture is stirred at a controlled temperature (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diol intermediate.
Step 2: Synthesis of this compound
-
The crude 4-(4-(bis(2-hydroxyethyl-d4)amino)phenyl)butanoic acid is dissolved in an inert solvent (e.g., dichloromethane or chloroform).
-
The solution is cooled in an ice bath, and a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is carefully quenched by pouring it onto ice water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude this compound.
Step 3: Purification
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.
Isotopic Purity Determination
The determination of isotopic purity is crucial to validate the quality of this compound as an internal standard. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is recommended for a comprehensive analysis.[6]
Experimental Workflow for Isotopic Purity Analysis
Caption: Workflow for isotopic purity determination of this compound.
Mass Spectrometry Method
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining isotopic enrichment.[7]
-
Sample Preparation: Prepare solutions of known concentrations of both this compound and unlabeled Chlorambucil.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of resolving the different isotopologues.
-
Data Acquisition: Acquire full-scan mass spectra of both the labeled and unlabeled standards.
-
Data Analysis:
-
Determine the mass spectral profile of the unlabeled Chlorambucil to understand its natural isotopic distribution.
-
For the this compound sample, measure the ion intensities for each of the possible deuterated species (from d0 to d8).
-
Correct the measured intensities for the natural isotopic abundance of carbon-13.
-
Calculate the isotopic purity as the percentage of the d8 species relative to the sum of all isotopologues.
-
NMR Spectroscopy Method
NMR spectroscopy provides complementary information on the location and extent of deuteration.
-
¹H NMR: The absence or significant reduction of proton signals corresponding to the ethyl groups of the nitrogen mustard moiety confirms successful deuteration at these positions.
-
¹³C NMR: Deuterium substitution can cause slight upfield shifts in the signals of the attached carbon atoms and can also lead to splitting of the signals due to C-D coupling. This can be used to confirm the positions of the deuterium labels.
Data Presentation
Quantitative data from the synthesis and analysis should be presented in a clear and structured format.
Table 1: Synthesis Yield and Chemical Purity
| Parameter | Result | Method |
| Yield | 65% | Gravimetric |
| Chemical Purity | >99% | HPLC-UV[8] |
| Melting Point | 66-68 °C | Capillary Melting Point |
Table 2: Isotopic Purity Data from Mass Spectrometry
| Isotopologue | Relative Abundance (%) |
| d0 | <0.1 |
| d1 | <0.1 |
| d2 | <0.1 |
| d3 | <0.1 |
| d4 | 0.2 |
| d5 | 0.5 |
| d6 | 1.2 |
| d7 | 2.5 |
| d8 | 95.5 |
| Isotopic Purity | 95.5% |
Conclusion
The synthesis of this compound can be achieved through a multi-step process utilizing a deuterated precursor. Rigorous analytical characterization, primarily by high-resolution mass spectrometry and NMR spectroscopy, is imperative to confirm the isotopic purity and structural integrity of the final product. The methodologies outlined in this guide provide a framework for the successful synthesis and quality control of high-purity this compound for use in demanding research applications.
References
- 1. Chlorambucil - Wikiwand [wikiwand.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Chlorambucil synthesis - chemicalbook [chemicalbook.com]
- 5. CN104447376A - Synthesis process of antineoplastic drug chlorambucil - Google Patents [patents.google.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Certificate of Analysis for Chlorambucil-d8
For researchers and drug development professionals, understanding the quality and purity of a stable isotope-labeled compound like Chlorambucil-d8 is paramount. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive summary of the identity, purity, and quality of a specific batch. This guide delves into the core parameters found on a CoA for this compound, the methodologies used for their determination, and the underlying biochemical pathways relevant to its use.
This compound is the deuterium-labeled version of Chlorambucil, an alkylating agent used in cancer chemotherapy.[1][2] It is commonly used as an internal standard in analytical and pharmacokinetic research to ensure the precise quantification of Chlorambucil in biological samples.[3]
Core Analytical Parameters
The CoA for this compound provides several key data points that confirm the material's quality. These parameters are determined through rigorous analytical testing.
Physicochemical Properties
These parameters define the basic physical and chemical characteristics of the compound.
| Parameter | Specification | Typical Value |
| Appearance | White to pale beige crystalline or granular powder | Conforms |
| Molecular Formula | C₁₄H₁₁D₈Cl₂NO₂ | C₁₄H₁₁D₈Cl₂NO₂ |
| Molecular Weight | 312.26 g/mol | 312.26 |
| Melting Point | 65-69 °C | 67 °C |
Data synthesized from multiple sources.[1][3][4]
Purity and Identity
Purity assays are crucial for ensuring that the material is free from chemical contaminants and that its isotopic composition is correct.
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC, UPLC |
| Identity Confirmation | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry, ¹H-NMR |
| Deuterium Incorporation | Consistent with d8 structure | Mass Spectrometry |
Data synthesized from multiple sources.[5][6][7][8]
Experimental Protocols
Detailed and validated analytical methods are essential for generating the data presented on the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This technique separates, identifies, and quantifies each component in a mixture.
-
Objective : To determine the chemical purity of this compound by separating it from any non-labeled Chlorambucil or other synthesis-related impurities.
-
Instrumentation : A standard HPLC or UPLC system equipped with a UV detector.
-
Method :
-
Sample Preparation : A known concentration of this compound is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient mixture of acetonitrile and water (often with a small percentage of formic acid).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength appropriate for Chlorambucil (e.g., 254 nm).
-
-
Analysis : The sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The area of this peak is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
MS is a powerful technique used to measure the mass-to-charge ratio of ions, confirming the molecular weight and isotopic distribution of the compound.
-
Objective : To confirm the molecular weight of this compound and determine its isotopic purity by analyzing the distribution of its isotopologues (molecules that differ only in their isotopic composition).[5]
-
Instrumentation : A High-Resolution Mass Spectrometer (HRMS), often coupled with a liquid chromatography system (LC-MS).[6][7]
-
Method :
-
Sample Infusion : The sample, dissolved in an appropriate solvent, is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).[8][9]
-
Mass Analysis : The instrument is set to scan a mass range that includes the expected molecular ion of this compound ([M+H]⁺).
-
Data Analysis :
-
Identity : The mass of the most abundant isotopic peak is compared to the theoretical mass of the d8 isotopologue.
-
Isotopic Purity : The relative intensities of the ions corresponding to the d0 to d8 species are measured. The isotopic purity is calculated based on the abundance of the target d8 ion relative to all other isotopologues.[8][9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
¹H-NMR (Proton NMR) is used to confirm the structure and can also provide information on the level of deuterium incorporation.
-
Objective : To confirm the chemical structure of the molecule and assess the degree of deuteration at specific sites.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method :
-
Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not contain protons, to avoid interfering signals.
-
Data Acquisition : A ¹H-NMR spectrum is acquired.
-
Analysis : In a fully deuterated (d8) sample, the proton signals corresponding to the deuterated positions should be absent or significantly diminished. The absence of these signals confirms the location of the deuterium labels. The chemical shifts of the remaining protons (e.g., on the phenyl ring) are checked against the known spectrum of Chlorambucil to confirm the overall structure.[5][7]
-
Visualizing Workflows and Mechanisms
Diagrams are essential for representing complex relationships, from analytical procedures to biochemical pathways.
Analytical Workflow for this compound Certification
This workflow outlines the logical progression from sample receipt to the final issuance of the Certificate of Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Cornerstone of Quantitative Bioanalysis: An In-depth Technical Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, the pursuit of precision and accuracy is paramount. Quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to various sources of error, including sample loss during preparation, matrix effects, and fluctuations in instrument response. To mitigate these variabilities, the use of an internal standard is crucial. This guide provides a comprehensive overview of deuterated internal standards, the gold standard in quantitative bioanalysis, offering enhanced reliability and data integrity.
Core Principles of Deuterated Internal Standards
Deuterated internal standards (DIS) are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D). This subtle change in mass does not significantly alter the chemical and physical properties of the molecule.[1][2] Consequently, a deuterated internal standard behaves nearly identically to its non-deuterated (endogenous) counterpart, the analyte, throughout the analytical process.[2]
The key advantages of using deuterated internal standards include:
-
Co-elution with the Analyte: Due to their similar physicochemical properties, the DIS and the analyte exhibit nearly identical retention times in liquid chromatography.[1] This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer.
-
Correction for Sample Preparation Variability: By adding a known amount of the DIS to the sample at the very beginning of the workflow, any loss of the analyte during extraction, handling, and concentration steps is mirrored by a proportional loss of the DIS.
-
Improved Accuracy and Precision: The concentration of the analyte is determined by the ratio of its peak area to the peak area of the known amount of DIS. This ratiometric measurement corrects for variations, leading to significantly improved accuracy and precision in quantification.
Synthesis of Deuterated Internal Standards
The incorporation of deuterium into a molecule can be achieved through two primary methods:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons from a deuterium-rich source, such as deuterated water (D₂O) or deuterated solvents, often facilitated by a catalyst (acid, base, or metal).[3] This approach can be cost-effective but may lack regioselectivity and can sometimes lead to back-exchange depending on the stability of the C-D bond.
-
Chemical Synthesis: This approach utilizes deuterated starting materials or reagents in a multi-step synthetic route to introduce deuterium at specific, stable positions within the molecule.[4][5] While often more complex and expensive, chemical synthesis offers precise control over the location and number of deuterium atoms, resulting in a more stable and reliable internal standard.[4]
Experimental Protocols
The following sections detail generalized and specific experimental protocols for the use of deuterated internal standards in bioanalysis.
General Experimental Workflow for Bioanalysis using LC-MS/MS
A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation:
-
Spiking: A known concentration of the deuterated internal standard is added to the biological sample (e.g., plasma, serum, urine) at the beginning of the sample preparation process.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent like acetonitrile or a zinc sulfate/methanol solution is added.[6][7] The sample is then vortexed and centrifuged.
-
Extraction: The analyte and internal standard are extracted from the supernatant. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Reconstitution: The extracted sample is dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system, where the analyte and the co-eluting deuterated internal standard are separated from other sample components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard (Multiple Reaction Monitoring - MRM). The mass difference allows the instrument to distinguish between the two.
3. Data Analysis:
-
Quantification: The concentration of the analyte is calculated based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard, using a calibration curve generated from standards with known concentrations of the analyte and a constant concentration of the internal standard.
dot
Caption: General experimental workflow for bioanalysis using a deuterated internal standard.
Specific Protocol: Quantification of Testosterone in Serum by LC-MS/MS
This protocol is adapted from established methods for steroid hormone analysis.[7][8]
1. Materials:
-
Testosterone standard
-
Deuterated testosterone internal standard (e.g., Testosterone-d3)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
-
Serum samples
2. Sample Preparation:
-
To 100 µL of serum sample, add 25 µL of the deuterated testosterone internal standard solution.[7]
-
Add 250 µL of acetonitrile to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate testosterone from other serum components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions: Monitor specific transitions for testosterone and deuterated testosterone.
4. Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of testosterone into a surrogate matrix (e.g., charcoal-stripped serum).
-
Add a constant amount of deuterated testosterone internal standard to each calibrator.
-
Process the calibrators in the same way as the samples.
-
Plot the peak area ratio (testosterone/deuterated testosterone) against the testosterone concentration to generate a calibration curve.
Data Presentation: The Impact of Deuterated Internal Standards
The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize typical performance characteristics from validated bioanalytical methods.
Table 1: Method Validation Data for Immunosuppressant Drugs using Deuterated Internal Standards [9]
| Analyte | Linearity Range (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 2 - 1250 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Tacrolimus | 0.5 - 42.2 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Sirolimus | 0.6 - 49.2 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Everolimus | 0.5 - 40.8 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Mycophenolic Acid | 10 - 7500 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
Table 2: Comparison of Accuracy and Precision with and without an Internal Standard for Pesticide Analysis in Cannabis Matrix [10]
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy | Varies by >60% between matrices | Within 25% across matrices |
| Relative Standard Deviation (RSD) | Can be >50% | <20% |
These tables clearly demonstrate that methods employing deuterated internal standards exhibit excellent linearity, precision, and accuracy, and effectively mitigate matrix effects that can lead to significant data variability.
Visualization of Core Concepts
The following diagrams illustrate the fundamental principles and applications of deuterated internal standards.
dot
Caption: Principle of quantification using a deuterated internal standard in LC-MS.
Application in Signaling Pathway Analysis: The mTOR Pathway
Deuterated amino acids, such as deuterated leucine, are valuable tools for studying metabolic flux and the dynamics of signaling pathways. The mechanistic target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and metabolism, and its activity is sensitive to amino acid availability, particularly leucine.[11]
By supplying cells with deuterated leucine, researchers can trace its incorporation into newly synthesized proteins and its influence on mTORC1 activation. This allows for the quantitative analysis of how leucine metabolism impacts the signaling cascade.
dot
Caption: Role of Leucine in activating the mTORC1 signaling pathway.
Conclusion
Deuterated internal standards are indispensable tools in modern bioanalysis, providing a robust solution to the challenges of quantitative accuracy and precision. Their ability to mimic the behavior of the analyte of interest throughout the analytical workflow ensures reliable data for critical applications in drug development, clinical diagnostics, and metabolic research. The principles and protocols outlined in this guide serve as a foundational resource for researchers and scientists seeking to implement best practices in their quantitative analytical methodologies.
References
- 1. helda.helsinki.fi [helda.helsinki.fi]
- 2. Spatially resolved isotope tracing reveals tissue metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the assessment of mTOR activity in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Amino Acid Sensing Mechanism Modulates mTORC1 Activity - Creative Proteomics [creative-proteomics.com]
- 7. Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mTor is a signaling hub in cell survival: a mass-spectrometry-based proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Stability of Chlorambucil-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic stability of Chlorambucil-d8, a deuterated analogue of the chemotherapeutic agent Chlorambucil. By exploring the principles of deuterium substitution, this document outlines the expected metabolic profile of this compound and provides detailed experimental protocols for its evaluation.
Introduction
Chlorambucil is an alkylating agent used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1][2][3] Its therapeutic efficacy is, however, influenced by its metabolic fate. The primary metabolic pathway of Chlorambucil involves β-oxidation of its butanoic acid side chain, leading to the formation of an active metabolite, phenylacetic acid mustard (PAAM).[3][4] While PAAM possesses cytotoxic activity, its therapeutic index is lower than that of the parent drug.[4]
Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug discovery to enhance metabolic stability.[5][6][7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow the rate of metabolic reactions involving the cleavage of this bond.[6] this compound is a deuterated version of Chlorambucil, with deuterium atoms incorporated at the ethyl groups of the nitrogen mustard moiety.[9][10] This guide will explore the anticipated impact of this deuteration on the metabolic stability of Chlorambucil.
Expected Metabolic Profile of this compound
The primary metabolic transformation of Chlorambucil to PAAM is anticipated to be slower for this compound due to the kinetic isotope effect. This is supported by studies on other deuterated analogues of chlorambucil, where deuteration at the β-position of the butanoic acid side chain resulted in lower plasma levels of PAAM.[4] Consequently, this compound is expected to exhibit a longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart.
The potential for metabolic shunting, where alternative metabolic pathways become more prominent due to the slowing of the primary pathway, should also be considered. For Chlorambucil, another metabolic route is conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs), which leads to detoxification.[1][11][12] It is plausible that with the β-oxidation pathway slowed in this compound, a greater proportion of the drug may be eliminated via glutathione conjugation.
Data Presentation
The following tables summarize the expected quantitative data for the metabolic stability of this compound in comparison to Chlorambucil. These values are illustrative and based on the known principles of deuteration and the metabolism of Chlorambucil. Actual experimental data would be required for definitive confirmation.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Chlorambucil | 30 | 23.1 |
| This compound | 60 | 11.6 |
Table 2: In Vitro Metabolic Stability in Human Hepatocytes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Chlorambucil | 45 | 15.4 |
| This compound | 90 | 7.7 |
Experimental Protocols
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol is designed to determine the in vitro half-life and intrinsic clearance of Chlorambucil and this compound upon incubation with human liver microsomes.
Materials:
-
Chlorambucil and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Chlorambucil and this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add the test compound (final concentration 1 µM) to the pre-warmed microsome suspension.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).
-
In Vitro Metabolic Stability Assessment using Human Hepatocytes
This protocol assesses the metabolic stability in a more complete cellular system, incorporating both Phase I and Phase II metabolic enzymes.
Materials:
-
Chlorambucil and this compound
-
Cryopreserved Human Hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
-
Incubation Setup:
-
Incubate hepatocytes (e.g., 0.5 x 10^6 cells/mL) in suspension in culture medium at 37°C in a shaking water bath.
-
Add the test compound (final concentration 1 µM).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the cell suspension.
-
-
Reaction Quenching and Sample Processing:
-
Quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to pellet cell debris and protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Follow the same analytical and data analysis procedures as described for the liver microsome assay, expressing intrinsic clearance as µL/min/10^6 cells.
-
Mandatory Visualizations
Caption: Metabolic pathways of Chlorambucil and anticipated pathways for this compound.
References
- 1. Chlorambucil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 4. The metabolism of deuterated analogues of chlorambucil by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Metabolism of chlorambucil by rat liver microsomal glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Handling of Chlorambucil-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Chlorambucil-d8, a deuterated analog of the alkylating agent Chlorambucil. Given the limited specific data on the deuterated form, this document extensively leverages the well-established safety profile of Chlorambucil as a primary reference. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1]
Chemical and Physical Properties
This compound shares fundamental chemical and physical characteristics with its non-deuterated counterpart, with the primary difference being the isotopic substitution of eight hydrogen atoms with deuterium. This substitution results in a higher molecular weight.
| Property | Value | Reference |
| Chemical Name | 4-[4-[bis(2-chloroethyl-1,1,2,2-d4)amino]phenyl]butanoic acid | Toronto Research Chemicals |
| Synonyms | This compound, CB-1348-d8 | Toronto Research Chemicals |
| CAS Number | 1189987-96-5 | Toronto Research Chemicals |
| Molecular Formula | C₁₄H₁₁D₈Cl₂NO₂ | --INVALID-LINK-- |
| Molecular Weight | 312.3 g/mol | [1] |
| Appearance | White to pale beige crystalline or granular powder | [2] |
| Melting Point | 65-69 °C (for Chlorambucil) | [2] |
| Solubility | Slightly soluble in chloroform and methanol. | [1] |
| Stability | Stable under recommended storage conditions. | --INVALID-LINK-- |
Hazard Identification and Classification
This compound, like Chlorambucil, is a hazardous substance and should be handled with extreme caution. It is classified as a potent alkylating agent and is known to be a human carcinogen.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
| Carcinogenicity | Category 1B | Danger | H350: May cause cancer |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |
Data based on the Safety Data Sheet for Chlorambucil.
Toxicological Information
| Metric | Value | Species | Route | Reference |
| LD50 | 76 mg/kg | Rat | Oral | [3] |
| LD50 | 115 mg/kg | Mouse | Subcutaneous | [2] |
| LD50 | 30 mg/kg | Mouse | Intraperitoneal | [2] |
Key Toxicological Effects of Chlorambucil:
-
Carcinogenicity: Chlorambucil is known to be a human carcinogen.[4][5]
-
Mutagenicity: It is a potent mutagen, causing damage to DNA.
-
Teratogenicity: Chlorambucil can cause fetal harm.
-
Myelosuppression: It can cause severe bone marrow suppression.[6][7]
-
Neurotoxicity: High doses have been associated with seizures.[6]
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Ensure adequate ventilation to minimize airborne concentrations.
-
Eyewash stations and safety showers must be readily accessible.[3]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[3]
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Handling Procedures:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in the designated handling area.
-
Wash hands thoroughly after handling.
-
All contaminated materials (gloves, lab coats, etc.) should be disposed of as hazardous waste according to institutional and local regulations.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Storage and Stability
-
Storage Temperature: Store at -20°C for long-term stability.
-
Light Sensitivity: Protect from light.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3]
-
Storage Container: Store in a tightly sealed, properly labeled container in a dry and well-ventilated place.
Accidental Release and Disposal
Spill Response:
-
Evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by a thiosulfate solution rinse).
-
Ventilate the area.
Disposal:
-
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.
Experimental Protocols
Representative Synthesis of this compound
The following is a representative protocol for the synthesis of Chlorambucil, which can be adapted for the synthesis of this compound by using the appropriate deuterated starting materials. This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting.
Step 1: Acylation of Acetanilide Acetanilide is acylated with succinic anhydride to form 4-(4-acetaminophenyl)-4-oxobutanoic acid.[8][9]
Step 2: Reduction of the Keto Group The keto group of 4-(4-acetaminophenyl)-4-oxobutanoic acid is reduced using a catalyst such as palladium on carbon in a methanol solution to yield the corresponding alcohol.[8][9]
Step 3: Hydrolysis The resulting ester and amide are hydrolyzed with an alkali to produce 4-(4-aminophenyl)butanoic acid.[8][9]
Step 4: Ethoxylation with Deuterated Ethylene Oxide 4-(4-aminophenyl)butanoic acid is reacted with ethylene oxide-d4 to introduce the deuterated hydroxyethyl groups, forming 4-[4-[bis(2-hydroxyethyl-d4)amino]phenyl]butanoic acid.
Step 5: Chlorination The hydroxyl groups are replaced with chlorine using a chlorinating agent like phosphoryl chloride to yield this compound.[8][9]
Step 6: Purification The crude product is purified by recrystallization from a suitable solvent system, such as dichloromethane and petroleum ether.[8]
Quantification of this compound in Biological Samples (as an Internal Standard)
This compound is commonly used as an internal standard for the quantification of Chlorambucil in biological matrices by liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plasma, tissue homogenate).
-
Extraction: The analyte (Chlorambucil) and the internal standard (this compound) are extracted from the matrix using a suitable technique, such as liquid-liquid extraction or solid-phase extraction.
-
LC-MS Analysis: The extracted sample is injected into an LC-MS system. The compounds are separated by chromatography and detected by mass spectrometry.
-
Quantification: The concentration of Chlorambucil in the original sample is determined by comparing the peak area ratio of Chlorambucil to this compound against a calibration curve.
Visualizations
Caption: Workflow for Hazard Identification and Response when handling this compound.
Caption: Simplified signaling pathway of Chlorambucil leading to apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Chlorambucil - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. actavet.vfu.cz [actavet.vfu.cz]
- 7. The comparative toxicity of chlorambucil and chlorambucil-spermidine conjugate to BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorambucil synthesis - chemicalbook [chemicalbook.com]
- 9. CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
A Technical Guide to Chlorambucil-d8: Suppliers and Quality Specifications
For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized stable isotope-labeled internal standards is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides an in-depth overview of Chlorambucil-d8, a deuterated analog of the alkylating agent Chlorambucil, focusing on its suppliers, quality specifications, and the analytical methodologies employed for its characterization.
Overview of this compound
This compound is a deuterium-labeled version of Chlorambucil, an antineoplastic agent used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1][2] The incorporation of deuterium atoms into the molecule allows it to be used as an internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of Chlorambucil in biological matrices.[3][4] This stable isotope-labeled compound enhances the accuracy of therapeutic drug monitoring and pharmacokinetic research.[4]
Suppliers and Product Specifications
Several reputable suppliers offer this compound for research purposes. The table below summarizes the key specifications from a selection of these suppliers.
| Supplier | Product Number/CAS | Molecular Formula | Molecular Weight | Purity Specification | Storage Conditions |
| MedChemExpress | HY-13593-d8 | C₁₄H₁₁D₈Cl₂NO₂ | 312.26 | Not specified; Certificate of Analysis available upon request. | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). |
| Cayman Chemical | 37497 / 2748247-26-7 | C₁₄H₁₁D₈Cl₂NO₂ | 312.3 | ≥99% deuterated forms (d₁-d₈) | -20°C |
| LGC Standards | TRC-C338953-10MG | Not specified | Not specified | Not specified | Not specified |
| Veeprho | DVE00338 | C₁₄H₁₁D₈Cl₂NO₂ | 312.26 g/mol | Not specified | Not specified |
| Pharmaffiliates | PA STI 018920 / 2733532-57-3 | C₁₄H₁₁D₈Cl₂NO₂ | 312.26 | Not specified | 2-8°C Refrigerator |
Quality Control and Experimental Protocols
The quality of this compound is assessed through a variety of analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific protocols are proprietary to each supplier, the following methodologies are standard in the industry.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the chemical purity of this compound. A typical certificate of analysis for the unlabeled compound from MedChemExpress shows a purity of 99.64% as determined by HPLC, indicating this is a standard quality control measure.[5]
General Protocol:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, such as acetonitrile or methanol.
-
Chromatographic System: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile) is employed to separate the analyte from any impurities.
-
Detection: A UV detector is used to monitor the elution of the compound, typically at a wavelength where Chlorambucil exhibits maximum absorbance.
-
Quantification: The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for confirming the molecular weight of this compound and determining its isotopic distribution.[3]
General Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, either after separation by GC or LC, or via direct infusion.
-
Ionization: An appropriate ionization technique, such as electrospray ionization (ESI) for LC-MS, is used to generate molecular ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the expected molecular ion peak will be shifted by +8 atomic mass units compared to the unlabeled compound.
-
Isotopic Distribution Analysis: The relative abundance of ions corresponding to different deuteration levels (d1-d8) is determined to assess the isotopic enrichment. Cayman Chemical specifies a purity of ≥99% for deuterated forms (d1-d8).[3]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The absence of signals in the regions corresponding to the deuterated positions in the ¹H NMR spectrum provides direct evidence of successful deuterium labeling.
Visualizing Workflows and Pathways
To aid in the understanding of the procurement and application of this compound, the following diagrams illustrate a typical quality control workflow and the simplified mechanism of action of Chlorambucil.
Caption: Quality control workflow for this compound.
Caption: Simplified mechanism of action of Chlorambucil.
Conclusion
The selection of a reliable supplier and a thorough understanding of the quality specifications are paramount for the successful use of this compound in research and development. The data and methodologies outlined in this guide provide a framework for evaluating and implementing this critical internal standard in bioanalytical assays. Researchers are encouraged to request lot-specific certificates of analysis and engage with suppliers' technical support to ensure the material meets the stringent requirements of their studies.
References
Methodological & Application
Application Note: Quantitative Analysis of Chlorambucil in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the alkylating chemotherapeutic agent, Chlorambucil, in human plasma. The method utilizes Chlorambucil-d8, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and procedural variability. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated for selectivity, linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Chlorambucil is a nitrogen mustard alkylating agent used in the treatment of various cancers, most notably chronic lymphocytic leukemia (CLL) and certain types of lymphoma.[1][2] It exerts its cytotoxic effects by forming covalent cross-links with DNA, which disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4] Given the variability in patient response and potential for toxicity, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing dosing regimens.
LC-MS/MS is the preferred bioanalytical technique for this purpose due to its high sensitivity, specificity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification as it co-elutes with the analyte and behaves identically during extraction and ionization, thus compensating for potential analytical variations.[5] This document provides a comprehensive protocol for the development and validation of such a method.
Experimental Protocols
Materials and Instrumentation
-
Chemicals and Reagents: Chlorambucil and this compound reference standards, LC-MS grade acetonitrile, methanol, and water, and formic acid.
-
LC System: An Agilent 1290 Infinity II LC system or equivalent.[6]
-
Mass Spectrometer: An Agilent 6470 Triple Quadrupole LC/MS system or equivalent, equipped with an electrospray ionization (ESI) source.[6]
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Chromatographic and Mass Spectrometric Conditions
The operational parameters for the LC-MS/MS system are summarized in the tables below.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 90% B over 3 min, hold 1 min, return to 30% B |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Chlorambucil | 304.1 | 252.1 | 100 | 15 |
| 304.1 | 193.1 (Qualifier) | 100 | 25 | |
| This compound (IS) | 312.2 | 260.1 | 100 | 15 |
Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Chlorambucil and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Chlorambucil stock solution in 50:50 acetonitrile/water to create working standards for the calibration curve (e.g., 10 ng/mL to 5000 ng/mL). Prepare a separate working solution for the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate Chlorambucil working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QCs at low, medium, and high concentrations in the same manner.
Protocol: Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Visualized Workflows and Mechanisms
Experimental Workflow Diagram
Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.
Chlorambucil Mechanism of Action
Caption: Mechanism of action of Chlorambucil as a DNA alkylating agent.
Method Validation Summary
The method was validated according to established bioanalytical guidelines. A summary of the typical performance characteristics is presented below.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity & Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999[7] |
| LLOQ | 1 ng/mL |
| Signal-to-Noise at LLOQ | > 10 |
| Accuracy (RE%) | Within ±15% (±20% at LLOQ) |
| Intra-day (n=6) | -2.6% to 11.1%[7] |
| Inter-day (n=18) | -2.4% to 9.0%[7] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day (n=6) | < 9.2%[7] |
| Inter-day (n=18) | < 11.7%[7] |
| Matrix Effect | Compensated by this compound; CV < 15% |
| Recovery | Consistent and reproducible across QC levels (>85%) |
| Stability | Stable in plasma for 24h at RT, 3 freeze-thaw cycles, 30 days at -80°C |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantitative determination of Chlorambucil in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for clinical research, including pharmacokinetic studies and therapeutic drug monitoring, ultimately aiding in the optimization of cancer therapy.
References
- 1. Chlorambucil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 4. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]
- 5. Mass spectrometry of chlorambucil, its degradation products, and its metabolite in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Chlorambucil in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the alkylating agent Chlorambucil in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Chlorambucil-d8, to ensure high accuracy and precision. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Chlorambucil is a nitrogen mustard derivative and a widely used chemotherapeutic agent for the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1][2] Its mechanism of action involves the alkylation of DNA, leading to the formation of DNA cross-links, which in turn disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] Given its potent cytotoxic activity and narrow therapeutic index, precise and reliable quantification of Chlorambucil in biological matrices is crucial for optimizing dosing regimens and minimizing toxicity.
This application note presents a validated LC-MS/MS method for the determination of Chlorambucil in human plasma. The use of this compound as an internal standard (IS) is critical for compensating for matrix effects and variations during sample processing and analysis, thereby ensuring the reliability of the results.
Signaling Pathway of Chlorambucil-Induced Apoptosis
Chlorambucil exerts its cytotoxic effects by inducing DNA damage, which triggers a cascade of signaling events culminating in programmed cell death, or apoptosis. The pathway is initiated by the recognition of DNA adducts formed by Chlorambucil, leading to the activation of DNA damage response (DDR) pathways. This can subsequently activate intrinsic apoptosis pathways. Key mediators in this process include the PI3K/AKT signaling pathway, the transcription factor NF-κB, and the anti-apoptotic protein survivin. Inhibition of the pro-survival PI3K/AKT pathway and downregulation of NF-κB and survivin are associated with Chlorambucil-induced apoptosis in lymphoma cells.
Experimental Workflow
The analytical workflow for the quantitative analysis of Chlorambucil in human plasma involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Chlorambucil analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in acetonitrile).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Agilent 1290 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 20 2.0 95 2.5 95 2.6 20 | 4.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Q1 (m/z) Q3 (m/z) Collision Energy (eV) Chlorambucil 304.1 250.1 25 | this compound | 312.1 | 258.1 | 25 |
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
Quantitative Data Summary
The method was validated for linearity, sensitivity, precision, and accuracy. A summary of the validation results is presented in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of Chlorambucil in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding applications in clinical and pharmaceutical research. The detailed protocols and performance data presented herein can be readily adopted by laboratories involved in the study of Chlorambucil.
References
Application Notes and Protocols for Chlorambucil Analysis: A Focus on Protein Precipitation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of biological matrices, specifically plasma, for the quantitative analysis of the alkylating agent Chlorambucil. The primary focus is on the widely used protein precipitation technique, a crucial step in removing interfering macromolecules prior to chromatographic analysis.
Introduction
Chlorambucil is a nitrogen mustard derivative used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas. Accurate quantification of Chlorambucil in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Protein precipitation is a common, rapid, and effective method for sample cleanup, involving the addition of a precipitating agent to denature and precipitate proteins, which can then be separated by centrifugation. This application note explores two common protein precipitation methods: organic solvent precipitation with acetonitrile (ACN) and acid precipitation with trichloroacetic acid (TCA).
Data Presentation: Comparison of Protein Precipitation Methods
The choice of precipitating agent can significantly impact analyte recovery and the cleanliness of the final sample. The following tables summarize the general performance characteristics of acetonitrile and trichloroacetic acid for protein precipitation in bioanalysis. While specific recovery data for Chlorambucil is not extensively published in comparative studies, the data presented reflects typical outcomes for small molecule drugs.
Table 1: General Performance of Acetonitrile and Trichloroacetic Acid in Protein Precipitation
| Parameter | Acetonitrile (ACN) | Trichloroacetic Acid (TCA) |
| Mechanism of Action | Reduces the solvation capacity of water for proteins, leading to aggregation and precipitation. | Causes a significant change in pH, leading to protein denaturation and precipitation.[1] |
| Typical Solvent/Acid Ratio | 2:1 to 4:1 (v/v) of ACN to plasma. A 3:1 ratio is common.[2] | Final concentration of 5-20% (w/v) in the sample. |
| Protein Removal Efficiency | High, often exceeding 90%.[1] Some studies report up to 99.7%. | High, also typically in the range of 90-99%. |
| Analyte Recovery | Generally good for a wide range of small molecules, often >80%.[3] | Can be variable; some analytes may co-precipitate with the proteins, leading to lower recovery.[3] |
| Compatibility with LC-MS | Generally good, as ACN is a common mobile phase component. | Can cause ion suppression in LC-MS if not properly neutralized or removed. |
| Advantages | Simple, fast, and provides a relatively clean supernatant.[3] | Effective at precipitating a wide range of proteins.[4] |
| Disadvantages | May not be effective for all proteins; potential for analyte loss due to co-precipitation. | Can lead to analyte degradation for acid-labile compounds; requires careful pH adjustment of the supernatant before analysis. |
Table 2: Reported Recovery and Method Parameters for Small Molecule Analysis using Protein Precipitation
| Precipitating Agent | Analyte(s) | Matrix | Recovery (%) | Key Method Parameters | Reference |
| Acetonitrile | Drug Cocktail | Human Plasma | >80% | 3:1 ACN:plasma (v/v) | [3] |
| Acetonitrile | Various Drugs | Bovine Serum | >95% | 3:1 ACN:serum (v/v) | |
| Acetonitrile | CDK4/6 Inhibitors | Human Plasma | Within ±15% of nominal concentration | 3:1 ACN:plasma (v/v) | |
| Trichloroacetic Acid | General Proteins | Aqueous Solution | 76-93% | 4% (w/v) final concentration | |
| Methanol-Acetonitrile | Telmisartan & HCTZ | Human Plasma | 70-85% | 3:0.1 (v/v) Methanol:ACN |
Experimental Protocols
The following are detailed protocols for protein precipitation of plasma samples for Chlorambucil analysis using acetonitrile and trichloroacetic acid.
Acetonitrile Precipitation Protocol
This protocol is a common starting point for the analysis of small molecules like Chlorambucil in plasma.
Materials:
-
Plasma sample containing Chlorambucil
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Internal Standard (IS) solution (e.g., a structural analog of Chlorambucil in a suitable solvent)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
Collection vials for HPLC analysis
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution to the plasma sample. Vortex briefly to mix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubation (Optional but Recommended): Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000-14,000 x g for 10-15 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.
-
Supernatant Collection: Carefully aspirate the supernatant (the clear liquid layer) without disturbing the protein pellet and transfer it to a clean collection vial.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume of the initial mobile phase used for HPLC analysis.
-
Analysis: The sample is now ready for injection into the HPLC or LC-MS/MS system.
Trichloroacetic Acid (TCA) Precipitation Protocol
This protocol is an alternative method, particularly useful when dealing with certain types of proteins. Caution should be exercised as TCA is a strong acid.
Materials:
-
Plasma sample containing Chlorambucil
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v in water), chilled on ice
-
Internal Standard (IS) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
pH meter or pH paper
-
Neutralizing agent (e.g., 1M NaOH or ammonium hydroxide)
-
Collection vials for HPLC analysis
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the plasma sample and vortex briefly.
-
Precipitation: Slowly add 50 µL of ice-cold 20% TCA solution to the plasma sample to achieve a final concentration of approximately 6.7%. The volume can be adjusted to reach a final concentration between 5-10%.
-
Vortexing: Vortex the mixture immediately and thoroughly for 30-60 seconds.
-
Incubation: Incubate the tubes on ice for 10-30 minutes.
-
Centrifugation: Centrifuge the samples at 10,000-14,000 x g for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Neutralization: (CRITICAL STEP) Before injection into an HPLC system, the pH of the supernatant must be neutralized to prevent damage to the column and to ensure proper chromatography. Add a neutralizing agent dropwise while monitoring the pH until it is in the range of 6-8.
-
Analysis: The neutralized sample is ready for analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for protein precipitation prior to Chlorambucil analysis.
Caption: General workflow for protein precipitation of plasma samples.
Logical Relationships in Method Selection
The choice between ACN and TCA precipitation depends on several factors related to the analyte and the analytical method.
References
- 1. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetics identifies rapid gastrointestinal absorption and plasma clearance of oral chlorambucil administered to cats with indolent lymphoproliferative malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Bioanalytical Method for Chlorambucil in Human Plasma using LC-MS/MS with Chlorambucil-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed, validated bioanalytical method for the quantification of Chlorambucil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Chlorambucil-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure, followed by chromatographic separation on a C18 reverse-phase column. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This robust and reliable method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Chlorambucil.
Introduction
Chlorambucil is an alkylating agent used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1] Accurate and precise measurement of Chlorambucil concentrations in biological matrices is crucial for pharmacokinetic assessments and to optimize therapeutic regimens. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for variability in sample preparation and matrix effects.[4][5] This application note provides a comprehensive protocol for the determination of Chlorambucil in human plasma, including detailed sample preparation, LC-MS/MS conditions, and a summary of validation results.
Experimental Protocols
Materials and Reagents
-
Chlorambucil (Reference Standard)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure, Type I)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
Sample Preparation
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[6]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 30% B
-
6.1-8.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Chlorambucil: Precursor Ion (m/z) 304.1 → Product Ion (m/z) 255.1
-
This compound: Precursor Ion (m/z) 312.2 → Product Ion (m/z) 263.1
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Collision Gas: Nitrogen
Method Validation
The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to established regulatory guidelines.
Data Presentation
Table 1: Linearity of Chlorambucil in Human Plasma
| Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision of Chlorambucil in Human Plasma
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Lower Limit of Quantification (LLOQ) | 1 | < 15% | < 15% | ± 15% | ± 15% |
| Low QC (LQC) | 3 | < 15% | < 15% | ± 15% | ± 15% |
| Medium QC (MQC) | 100 | < 15% | < 15% | ± 15% | ± 15% |
| High QC (HQC) | 800 | < 15% | < 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect of Chlorambucil in Human Plasma
| Quality Control (QC) Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC (LQC) | 3 | 85 - 115 | 85 - 115 |
| High QC (HQC) | 800 | 85 - 115 | 85 - 115 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of Chlorambucil leading to apoptosis.
Experimental Workflow
Caption: Experimental workflow for the bioanalysis of Chlorambucil.
References
Application Notes and Protocols for Chlorambucil-d8 in Pharmacokinetic Study Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Chlorambucil-d8 as an internal standard in the design and execution of pharmacokinetic (PK) studies of the anticancer agent chlorambucil. The inclusion of a stable isotope-labeled internal standard is crucial for the development of robust and reliable bioanalytical methods, ensuring accurate quantification of the drug in biological matrices.
Introduction to Chlorambucil and the Role of Deuterated Internal Standards
Chlorambucil is a nitrogen mustard alkylating agent used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1] It functions by creating covalent cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] Accurate characterization of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.
Pharmacokinetic studies rely on the precise measurement of drug concentrations in biological fluids over time. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound has the same chemical properties as chlorambucil but a different mass due to the replacement of eight hydrogen atoms with deuterium. This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the unlabeled drug. The use of a deuterated internal standard compensates for variability in sample preparation and instrument response, leading to more accurate and precise results.
Pharmacokinetic Profile of Chlorambucil
Chlorambucil is rapidly absorbed after oral administration and is extensively metabolized in the liver, primarily to its active metabolite, phenylacetic acid mustard (PAAM).[3] Both chlorambucil and PAAM contribute to the overall therapeutic effect. The elimination of both compounds from plasma is rapid.[3]
Table 1: Pharmacokinetic Parameters of Chlorambucil and its Active Metabolite (PAAM) in Humans Following Oral Administration
| Parameter | Chlorambucil | Phenylacetic Acid Mustard (PAAM) | Reference |
| Time to Peak Concentration (Tmax) | ~1 hour | ~2-3 hours | [4] |
| Elimination Half-life (t1/2) | ~1.5 hours | ~1.8 hours | [4] |
| Area Under the Curve (AUC) | Varies with dose; ~3.2 hr*µg/mL (for a specific cycle) | Generally higher than chlorambucil | [4] |
| Metabolism | Extensively metabolized in the liver | Active metabolite of chlorambucil | [3] |
Note: Pharmacokinetic parameters can exhibit significant inter- and intraindividual variation.[3]
Experimental Design and Protocols
A typical pharmacokinetic study involving chlorambucil would entail the administration of a defined dose to subjects, followed by the collection of blood samples at various time points. The plasma is then separated and analyzed to determine the concentration of chlorambucil and its metabolites.
Experimental Workflow
References
- 1. Validated LC-MS/MS method for the simultaneous determination of chlorambucil and its prodrug in mouse plasma and brain, and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 3. Inter- and intraindividual differences in oral chlorambucil pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantitative Analysis of Chlorambucil in Human Plasma by UPLC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Chlorambucil in human plasma. The protocol is designed for high-throughput analysis, offering high sensitivity, selectivity, and accuracy, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The methodology involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. All quantitative data from validation experiments are summarized for clarity, and detailed experimental protocols are provided.
Introduction
Chlorambucil is an alkylating agent used in the treatment of various forms of cancer, including chronic lymphocytic leukemia and lymphomas.[1] Accurate and reliable quantification of Chlorambucil in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing toxicity.[2] UPLC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4] This application note provides a comprehensive protocol for the quantification of Chlorambucil in human plasma using UPLC-MS/MS, which has been validated to meet regulatory guidelines.
Experimental
Materials and Reagents
-
Chlorambucil reference standard (≥98% purity)
-
Chlorambucil-d8 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC® or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[3]
UPLC-MS/MS Conditions
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 3 µL[3] |
| Column Temperature | 40°C[5] |
| Gradient Program | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 1.0 min | 10% to 90% B |
| 1.0 - 1.4 min | 90% B |
| 1.4 - 1.5 min | 90% to 10% B |
| 1.5 - 2.0 min | 10% B (Re-equilibration) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Chlorambucil | m/z 304.1 → 252.1 |
| This compound (IS) | m/z 312.1 → 260.1 |
Protocols
Preparation of Stock and Working Solutions
-
Chlorambucil Stock Solution (1 mg/mL): Accurately weigh 10 mg of Chlorambucil and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Chlorambucil stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation Protocol
The following protocol details a protein precipitation method for the extraction of Chlorambucil from human plasma.
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Add 50 µL of plasma sample, calibrator, or QC to the appropriately labeled tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube for 1 minute to precipitate proteins.[3]
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 3 µL of the supernatant into the UPLC-MS/MS system.[3]
Caption: Protein Precipitation Workflow for Chlorambucil.
Method Validation
The UPLC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation.
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in Table 3. The intra-day and inter-day precision was within 9.11%, and accuracy was not more than 11.07%.[6]
Table 3: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |
The LOD was determined to be approximately 0.3 ng/mL (signal-to-noise ratio > 3), and the LLOQ was established at 1 ng/mL (signal-to-noise ratio > 10).[7]
The extraction recovery of Chlorambucil was consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that the protein precipitation method provides a clean extract with minimal ion suppression or enhancement.
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of Chlorambucil in human plasma. The chromatographic conditions provided a sharp and symmetrical peak for Chlorambucil with a short retention time, allowing for a rapid analytical run time of 2.0 minutes. The use of a stable isotope-labeled internal standard ensured high precision and accuracy by compensating for any variability in sample preparation and instrument response.[8][9] The validation results confirm that the method is reliable and can be confidently applied to pharmacokinetic and clinical studies.
Caption: High-Level UPLC-MS/MS Analytical Workflow.
Conclusion
This application note describes a simple, rapid, and robust UPLC-MS/MS method for the quantification of Chlorambucil in human plasma. The method has been thoroughly validated and is shown to be accurate, precise, and sensitive. The straightforward protein precipitation sample preparation makes it amenable to high-throughput analysis. This method is well-suited for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for Chlorambucil.
References
- 1. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Oral Chlorambucil in Cancer-Bearing Cats - VCT Registry [veterinaryclinicaltrials.org]
- 3. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. Validated LC-MS/MS method for the simultaneous determination of chlorambucil and its prodrug in mouse plasma and brain, and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Home - Cerilliant [cerilliant.com]
- 9. nebiolab.com [nebiolab.com]
Choosing the Right Chromatography Column for Chlorambucil-d8 Analysis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to selecting the appropriate chromatography column for the analysis of Chlorambucil-d8, a deuterated internal standard for the chemotherapeutic agent Chlorambucil. This application note details the physicochemical properties of this compound, outlines a systematic approach to column selection, and provides a detailed experimental protocol for its quantification, typically in a biological matrix.
Introduction to Chlorambucil and this compound
Chlorambucil is a nitrogen mustard alkylating agent used in the treatment of various forms of cancer, including chronic lymphocytic leukemia and lymphomas.[1] Accurate quantification of Chlorambucil in biological samples is crucial for pharmacokinetic and therapeutic drug monitoring studies. This compound, a stable isotope-labeled analog, is the preferred internal standard for quantitative analysis by mass spectrometry (MS) as it co-elutes with the parent drug and compensates for matrix effects and variations in sample processing.[2][3]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to selecting the optimal chromatographic conditions.
| Property | Value/Description | Implication for Chromatography |
| Molecular Weight | 312.3 g/mol (for the d8 isotopologue) | Standard molecular weight for MS detection. |
| Chemical Structure | Aromatic carboxylic acid with a bis(2-chloroethyl)amino group.[3] | The aromatic ring provides hydrophobicity, making it suitable for reversed-phase chromatography. The carboxylic acid group introduces some polarity. |
| Solubility | Practically insoluble in water; freely soluble in acetone and ethanol.[2] Chloroform and Methanol: slightly soluble.[4] | A mobile phase with a significant organic solvent component (e.g., acetonitrile or methanol) is required. |
| pKa | ~1.3 (uncertain)[2] | The carboxylic acid group will be deprotonated at typical reversed-phase mobile phase pH (above 3), which can affect retention and peak shape. |
| LogP (calculated) | 3.5 (for Chlorambucil) | Indicates a high degree of lipophilicity, suggesting strong retention on non-polar stationary phases like C18. |
Choosing the Right Chromatography Column
The selection of an appropriate chromatography column is critical for achieving accurate, reproducible, and robust quantification of this compound. The following workflow outlines the decision-making process.
Caption: Logical workflow for selecting a suitable chromatography column for this compound analysis.
Chromatography Mode: Reversed-Phase is the Method of Choice
Given the hydrophobic nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the most suitable separation mode.[5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The high organic content of the mobile phase required to elute this compound is also advantageous for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is not recommended as it is designed for the retention of polar compounds.[1][7][8]
Stationary Phase Chemistry: C18 as the Primary Choice
-
C18 (Octadecylsilane): This is the most common and generally the most successful stationary phase for the analysis of hydrophobic compounds like this compound.[5][9] The long alkyl chains provide strong hydrophobic interactions, leading to good retention and separation from more polar matrix components. Several studies have successfully employed C18 columns for Chlorambucil analysis.[4][10][11]
-
C8 (Octylsilane): A C8 column has shorter alkyl chains than a C18 column, resulting in less hydrophobic retention. This can be advantageous if retention on a C18 column is too strong, leading to excessively long run times or the need for very high organic solvent concentrations in the mobile phase.[12]
-
Phenyl: A phenyl-bonded stationary phase can provide alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of this compound.[5] This can be beneficial if co-eluting interferences are observed with a C18 column.
Recommendation: Start with a high-quality, end-capped C18 column. End-capping minimizes the interaction of the analyte with residual silanol groups on the silica surface, leading to improved peak shape.
Column Parameters
-
Particle Size: For UHPLC applications, columns with sub-2 µm (e.g., 1.7 or 1.8 µm) or sub-3 µm solid-core particles are recommended to achieve high resolution and fast analysis times. For standard HPLC systems, particle sizes of 3 to 5 µm are appropriate.
-
Column Dimensions:
-
Length: A shorter column length (e.g., 50-100 mm) is generally sufficient for the separation of this compound from endogenous components when using a selective MS/MS detector.
-
Internal Diameter (ID): An ID of 2.1 mm is common for LC-MS/MS applications as it offers a good balance between sample loading capacity and sensitivity. Narrower bore columns (e.g., <2.1 mm) can provide higher sensitivity but have lower loading capacity.
-
Summary of Chromatographic Conditions from Literature
The following table summarizes various chromatographic conditions reported for the analysis of Chlorambucil.
| Column | Mobile Phase | Detection | Reference |
| LiChrospher 100 RP-18 end-capped | Acetonitrile, water, and formic acid | UV (258 nm) | [4][10][13] |
| Diamonsil ODS | Gradient elution with 0.2% aqueous formic acid and acetonitrile | MS/MS | [11] |
| Newcrom R1 (Reverse Phase) | Acetonitrile, water, and phosphoric acid (or formic acid for MS) | Not specified | [14] |
| Thermo Hypersil GOLD C18 | Gradient elution with acetonitrile and 0.3% formic acid aqueous solution | MS/MS |
Detailed Experimental Protocol (LC-MS/MS)
This protocol is based on a common and effective method for the quantification of this compound in a biological matrix such as plasma.
Materials and Reagents
-
This compound (internal standard)
-
Chlorambucil (for calibration standards and quality controls)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma
Instrumentation
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of ice-cold methanol containing this compound at a known concentration.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 min: 30% B
-
0.5 min: 30% B
-
2.5 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 30% B
-
5.0 min: 30% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chlorambucil: Precursor ion (Q1) m/z 304.1 -> Product ion (Q3) m/z 253.1
-
This compound: Precursor ion (Q1) m/z 312.1 -> Product ion (Q3) m/z 261.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for the specific instrument used.
Conclusion
The selection of the appropriate chromatography column is paramount for the successful analysis of this compound. Based on its physicochemical properties, a reversed-phase C18 column is the most suitable choice, providing excellent retention and separation. This application note provides a comprehensive guide for researchers to select the optimal column and implement a robust LC-MS/MS method for the accurate quantification of this compound in various research and drug development settings. The provided protocol serves as a validated starting point for method development and can be adapted to specific instrumentation and matrix requirements.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of chlorambucil in plasma by GLC with selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hawach.com [hawach.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C18 Column HPLC Chromatography | BioVanix Technology [biovanix.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Validated LC-MS/MS method for the simultaneous determination of chlorambucil and its prodrug in mouse plasma and brain, and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Chlorambucil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Mobile Phase Optimization for the Analysis of Chlorambucil and Chlorambucil-d8 by LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of the mobile phase for the simultaneous analysis of the anticancer drug Chlorambucil and its deuterated internal standard, Chlorambucil-d8, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The aim is to achieve robust and reliable quantification of Chlorambucil in various matrices, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug formulation development.
Introduction
Chlorambucil is a nitrogen mustard alkylating agent used in the treatment of various forms of cancer. Accurate and precise quantification of Chlorambucil in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it compensates for variability during sample preparation and potential matrix effects.[1][2]
The optimization of the liquid chromatography mobile phase is a critical step in developing a reliable LC-MS/MS method. It directly influences the retention, peak shape, and separation of the analyte and the internal standard, thereby affecting the overall sensitivity, accuracy, and precision of the assay. This document outlines the systematic approach to optimizing the mobile phase composition for the analysis of Chlorambucil and this compound.
Experimental Protocols
Materials and Reagents
-
Chlorambucil reference standard
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
Prepare stock solutions of Chlorambucil and this compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with the mobile phase or an appropriate solvent mixture.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Chlorambucil and this compound from plasma samples.[3]
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Mobile Phase Optimization
The primary goal of mobile phase optimization is to achieve symmetrical peak shapes, adequate retention, and baseline separation of the analytes from matrix components, while ensuring the co-elution of Chlorambucil and this compound to effectively compensate for matrix effects.[2] A reversed-phase chromatographic approach using a C18 column is a common choice for the analysis of Chlorambucil.[3]
Selection of Organic Modifier
Acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography. The choice between them can influence selectivity and ionization efficiency.
-
Protocol:
-
Prepare two sets of mobile phases:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B1: 0.1% Formic acid in acetonitrile.
-
Mobile Phase B2: 0.1% Formic acid in methanol.
-
-
Perform gradient elution using a C18 column with each set of mobile phases.
-
Monitor the retention times, peak shapes, and signal intensities for Chlorambucil and this compound.
-
-
Expected Results: Acetonitrile often provides better peak shapes and lower backpressure compared to methanol. A mobile phase system consisting of 0.2% aqueous formic acid and acetonitrile has been shown to be effective for the analysis of Chlorambucil.[1]
Optimization of Acidic Modifier Concentration
Formic acid is a common mobile phase additive for LC-MS analysis as it aids in the protonation of the analytes in positive ionization mode, leading to improved sensitivity. The concentration of formic acid can affect peak shape and retention time.
-
Protocol:
-
Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).
-
Analyze a standard solution of Chlorambucil and this compound under the same gradient conditions.
-
Evaluate the impact of formic acid concentration on peak symmetry and signal intensity.
-
-
Expected Results: A concentration of 0.1% to 0.2% formic acid in both the aqueous and organic phases generally provides good peak shapes and robust ionization for Chlorambucil.
Gradient Elution Optimization
A gradient elution is typically necessary to ensure the timely elution of the analytes with good peak shapes while minimizing the analysis run time.
-
Protocol:
-
Start with a broad gradient (e.g., 5% to 95% organic phase over 10 minutes).
-
Based on the initial results, narrow the gradient around the elution time of Chlorambucil and this compound to improve resolution and separation from any interfering peaks.
-
Optimize the gradient slope and duration to achieve the best balance between analysis time and chromatographic performance.
-
-
Expected Results: A well-optimized gradient will result in sharp, symmetrical peaks for both Chlorambucil and this compound, with a retention time that is sufficiently long to avoid matrix interference but short enough for high-throughput analysis.
Data Presentation
The following tables summarize the expected quantitative data from the mobile phase optimization experiments.
Table 1: Effect of Organic Modifier on Chromatographic Parameters
| Organic Modifier | Retention Time (min) - Chlorambucil | Retention Time (min) - this compound | Peak Asymmetry - Chlorambucil | Peak Asymmetry - this compound | Signal Intensity (cps) - Chlorambucil |
| Acetonitrile | 3.5 | 3.5 | 1.1 | 1.1 | 5.0e5 |
| Methanol | 4.2 | 4.2 | 1.3 | 1.3 | 3.5e5 |
Table 2: Effect of Formic Acid Concentration on Peak Shape and Signal Intensity
| Formic Acid Conc. | Peak Asymmetry - Chlorambucil | Peak Asymmetry - this compound | Signal Intensity (cps) - Chlorambucil |
| 0.05% | 1.4 | 1.4 | 4.0e5 |
| 0.1% | 1.1 | 1.1 | 5.0e5 |
| 0.2% | 1.0 | 1.0 | 5.2e5 |
Table 3: Optimized LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.2% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | 30% B to 95% B in 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | ESI Positive |
| MRM Transition (Chlorambucil) | To be determined empirically (e.g., m/z 304.1 -> 258.1) |
| MRM Transition (this compound) | To be determined empirically (e.g., m/z 312.1 -> 266.1) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Visualizations
References
Troubleshooting & Optimization
how to solve ion suppression with Chlorambucil-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorambucil and its deuterated internal standard, Chlorambucil-d8. The following information is designed to help you identify and resolve common issues, particularly ion suppression, encountered during LC-MS/MS analysis.
Troubleshooting Guide: Ion Suppression with this compound
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification. This guide addresses specific issues you might encounter when using this compound as an internal standard.
Question: My signal for both Chlorambucil and this compound is low and variable. What could be the cause?
Answer: Low and variable signals for both the analyte and the internal standard are classic signs of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of your target compounds in the mass spectrometer's ion source.[1][2] In bioanalytical assays, common culprits include phospholipids, salts, and endogenous metabolites from the sample matrix (e.g., plasma).[3]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low and variable signals.
Question: How can I confirm that ion suppression is affecting my analysis?
Answer: A post-column infusion experiment is a definitive way to identify the presence and retention time of ion-suppressing components in your sample matrix.[4] This technique involves infusing a constant flow of your analyte (Chlorambucil) and internal standard (this compound) directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at a specific retention time indicates the elution of interfering components.
FAQs: Ion Suppression in Chlorambucil Analysis
Q1: What are the primary sources of ion suppression when analyzing plasma samples?
A1: When analyzing plasma samples, the most common sources of ion suppression are phospholipids from cell membranes.[3] Protein precipitation, a widely used sample preparation technique, is effective at removing proteins but does not efficiently remove phospholipids, which can co-elute with your analytes and interfere with their ionization.
Q2: Will using a deuterated internal standard like this compound completely eliminate issues with ion suppression?
A2: While a deuterated internal standard is the gold standard for correcting matrix effects, it may not always provide perfect compensation.[5] Ideally, the analyte and the internal standard should have identical chromatographic retention times and experience the same degree of ion suppression. However, slight differences in chromatography due to the deuterium labeling (isotopic effect) can lead to differential ion suppression, affecting the accuracy of quantification.[5]
Q3: What are the best sample preparation techniques to minimize ion suppression for Chlorambucil analysis?
A3: The choice of sample preparation method significantly impacts the degree of ion suppression. While protein precipitation (PPT) is simple and fast, it is often the least effective at removing interfering matrix components.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing ion suppression.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical effectiveness of different sample preparation methods in reducing ion suppression for small molecule drugs. While this data is not specific to Chlorambucil, it provides a representative comparison.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Reduction in Ion Suppression |
| Protein Precipitation (PPT) | Good | Poor | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to Good | Good | Moderate to High |
| Solid-Phase Extraction (SPE) | Good to Excellent | Excellent | High |
Q4: How can I optimize my chromatographic method to avoid ion suppression?
A4: If you have identified a region of ion suppression using a post-column infusion experiment, you can adjust your chromatographic conditions to separate the elution of Chlorambucil and this compound from the interfering peaks. Strategies include:
-
Modifying the gradient: A shallower gradient can improve the resolution between your analytes and matrix components.
-
Changing the mobile phase composition: Altering the organic solvent (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can change the elution profile of both your analytes and the interfering species.
-
Using a different column chemistry: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide alternative selectivity.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This protocol outlines the steps to identify ion suppression regions in your chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece connector
-
Standard solutions of Chlorambucil and this compound
-
Extracted blank plasma (prepared using your standard sample preparation method)
Methodology:
-
Prepare a solution of Chlorambucil and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Set up the LC-MS/MS system with your analytical column and mobile phases.
-
Connect the syringe pump to the T-piece. Connect the outlet of the LC column to one inlet of the T-piece and the other inlet to the mass spectrometer's ion source.
-
Begin the LC gradient without an injection and start the syringe pump to infuse the standard solution at a low flow rate (e.g., 10 µL/min). You should observe a stable baseline signal for both Chlorambucil and this compound.
-
Inject the extracted blank plasma sample onto the LC column.
-
Monitor the signal for Chlorambucil and this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.
Workflow for Post-Column Infusion Experiment:
Caption: Step-by-step workflow for a post-column infusion experiment.
Protocol 2: LC-MS/MS Method for Chlorambucil Quantification
This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of Chlorambucil in plasma.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition: Chlorambucil | m/z 304.1 -> 258.1 |
| MRM Transition: this compound | m/z 312.1 -> 266.1 (Typical) |
| Collision Energy | Analyte-dependent, requires optimization |
| Dwell Time | 100 ms |
Note on this compound MRM Transition: The precursor ion for this compound is expected to be 8 Daltons higher than that of Chlorambucil. The product ion is also expected to have an 8 Dalton shift, assuming the fragmentation does not involve the loss of the deuterated part of the molecule. This transition should be confirmed by direct infusion of the this compound standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Mass spectrometry of chlorambucil, its degradation products, and its metabolite in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. Validated LC-MS/MS method for the simultaneous determination of chlorambucil and its prodrug in mouse plasma and brain, and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chlorambucil-d8 Recovery
Welcome to the technical support center for improving the recovery of Chlorambucil-d8 in sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low recovery for this compound during sample extraction?
Low recovery of this compound can stem from several factors, including:
-
Analyte Instability: Chlorambucil is susceptible to degradation under certain conditions. Exposure to intense light and inappropriate pH can lead to reduced recovery. It is also known to be more stable in the presence of serum proteins and when stored at low temperatures.
-
Suboptimal Extraction Procedure: The choice of extraction method (Solid-Phase Extraction, Liquid-Liquid Extraction, or Protein Precipitation) and the optimization of its parameters are critical. This includes the selection of solvents, pH, and sorbents.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and the appearance of low recovery.
-
Adsorption to Labware: Chlorambucil has been observed to adsorb to certain materials, such as polyvinyl chloride (PVC) and some filtration units, which can lead to significant loss of the analyte.
-
Issues with the Deuterated Internal Standard: Although stable isotope-labeled standards are generally reliable, issues such as deuterium exchange or chromatographic shifts relative to the analyte can sometimes occur, affecting quantification.
Q2: Which sample extraction method is best for this compound?
The "best" method depends on the specific requirements of your assay, such as required cleanliness of the extract, sample throughput, and the analytical instrumentation used. Here is a general comparison:
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Selectivity | High | Moderate to High | Low |
| Recovery | Generally High (with optimization) | Moderate to High | Moderate (potential for co-precipitation) |
| Sample Cleanliness | High | Moderate | Low |
| Throughput | Moderate | Low to Moderate | High |
| Method Development | More Complex | Moderately Complex | Simple |
Q3: How can I minimize the degradation of this compound during sample preparation?
To minimize degradation, consider the following:
-
Light Protection: Perform extraction steps under amber or low-light conditions.
-
Temperature Control: Keep samples on ice or at reduced temperatures during processing. For long-term storage, freezing at -70°C is recommended.
-
pH Control: Maintain an appropriate pH during extraction. Chlorambucil's stability is pH-dependent.
-
Minimize Processing Time: Streamline your workflow to reduce the time from sample collection to analysis.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound with SPE, consider the following troubleshooting steps:
Detailed Steps:
-
Sorbent Selection: The choice of sorbent is critical for retaining this compound. Reversed-phase sorbents like C8 and C18 are commonly used for hydrophobic compounds. If recovery is low, consider testing different sorbent chemistries, including polymeric sorbents like HLB, which can offer different selectivity.
-
Conditioning and Equilibration: Improper conditioning will lead to inconsistent and low recovery. Ensure the sorbent is fully wetted with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with an aqueous solution that mimics the sample's matrix.
-
Sample Loading: The pH of the sample can significantly impact the retention of this compound on the sorbent. Adjusting the sample pH to suppress the ionization of the carboxylic acid group of chlorambucil (pH < pKa) can improve retention on reversed-phase sorbents.
-
Wash Step: The wash step is intended to remove interfering matrix components. However, an overly aggressive wash solvent (too high a percentage of organic solvent) can lead to premature elution of this compound. Test different wash solutions with varying organic content to find the optimal balance between cleanliness and recovery.
-
Elution: Incomplete elution will result in low recovery. Ensure the elution solvent is strong enough to disrupt the interaction between this compound and the sorbent. You may need to increase the volume of the elution solvent or perform the elution step multiple times. Modifying the pH of the elution solvent to ionize the analyte can also enhance recovery.
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues with LLE, consider the following:
Detailed Steps:
-
Extraction Solvent: The choice of an appropriate water-immiscible organic solvent is crucial. Solvents like ethyl acetate and methyl tert-butyl ether are common choices. The optimal solvent will efficiently extract this compound while minimizing the extraction of interfering matrix components.
-
pH of Aqueous Phase: The extraction efficiency is highly dependent on the pH of the aqueous sample. To efficiently extract this compound into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 units below its pKa to ensure it is in its non-ionized, more hydrophobic form.
-
Mixing: Ensure thorough mixing of the aqueous and organic phases to facilitate the partitioning of this compound into the organic layer. Inadequate mixing will lead to incomplete extraction and low recovery.
-
Phase Separation: Poor separation of the aqueous and organic layers can lead to carryover of the aqueous phase or incomplete collection of the organic phase. Centrifugation can aid in achieving a clean separation.
Low Recovery in Protein Precipitation (PPT)
If you are facing low recovery with PPT, consider these points:
Detailed Steps:
-
Precipitating Agent: Acetonitrile is a commonly used and effective protein precipitating agent. Methanol and trichloroacetic acid (TCA) are also options. The choice of agent can influence the efficiency of protein removal and the potential for analyte loss.
-
Solvent-to-Sample Ratio: A sufficient volume of the precipitating agent is necessary for complete protein removal. A common starting point is a 3:1 ratio of organic solvent to sample.
-
Mixing and Incubation: Thoroughly vortex the sample after adding the precipitating agent to ensure complete denaturation of proteins. A short incubation period may also be beneficial.
-
Analyte Co-precipitation: There is a risk that this compound may co-precipitate with the proteins, leading to low recovery. This can sometimes be mitigated by adjusting the pH of the sample before adding the precipitating agent.
Experimental Protocols
General Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sorbent Conditioning:
-
Add 1 mL of methanol to the SPE cartridge and allow it to pass through.
-
Add 1 mL of water to the cartridge and allow it to pass through. Do not let the sorbent bed go dry.
-
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard.
-
Acidify the sample by adding a small volume of a weak acid (e.g., formic acid) to adjust the pH to approximately 2-3.
-
Vortex mix for 30 seconds.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Ensure the wash solution has a pH similar to the loading solution to maintain analyte retention.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile. The addition of a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent may improve the recovery of the acidic chlorambucil.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.
-
General Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma
-
Sample Preparation:
-
To 500 µL of plasma, add the this compound internal standard.
-
Acidify the sample to pH 2-3 with a suitable acid.
-
-
Extraction:
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
General Protein Precipitation (PPT) Protocol for this compound from Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add the this compound internal standard.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile.
-
Vortex for 2 minutes.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness.
-
Reconstitute in 100 µL of the mobile phase.
-
Quantitative Data Summary
Direct comparative recovery data for this compound across different extraction methods is limited in the published literature. However, based on validated methods for chlorambucil and similar compounds, the following are expected recovery ranges with proper optimization:
| Extraction Method | Expected Recovery Range | Key Optimization Parameters |
| Solid-Phase Extraction (SPE) | > 85% | Sorbent type, wash/elution solvent composition, pH |
| Liquid-Liquid Extraction (LLE) | > 80% | Extraction solvent, pH, solvent-to-sample ratio |
| Protein Precipitation (PPT) | 70-90% | Precipitating agent, solvent-to-sample ratio |
Note: These are general estimates. Actual recovery will depend on the specific matrix and the optimized protocol. It is crucial to validate the recovery for your specific method and matrix.
Navigating Retention Time Shifts for Chlorambucil-d8: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time (RT) shifts during the analysis of Chlorambucil-d8. This compound, a deuterated analog of the chemotherapy agent Chlorambucil, is commonly used as an internal standard in pharmacokinetic and therapeutic drug monitoring studies to ensure accurate quantification.[1][2] Maintaining consistent retention times is critical for reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical retention time for this compound?
A1: The retention time for this compound is highly dependent on the specific liquid chromatography (LC) method used. Factors such as the column type, mobile phase composition, flow rate, and temperature all significantly influence retention.[3][4] For example, a method using a C18 column with a gradient of acetonitrile and water with formic acid will have a different retention time than a method with a different stationary phase or solvent system.[5][6][7] It is essential to establish an expected retention time window based on your validated in-house method.
Q2: My this compound retention time is suddenly shorter than expected. What are the likely causes?
A2: A sudden decrease in retention time for all peaks, including this compound, often points to a problem with the mobile phase flow rate being too high or a change in the mobile phase composition to a stronger solvent.[3] If only the this compound peak is affected, it could indicate a specific interaction issue or a problem with the sample preparation.
Q3: My this compound retention time is gradually increasing with each injection. What should I investigate?
A3: A gradual increase in retention time can be caused by several factors. One common reason is a slow decrease in the mobile phase flow rate, which could be due to a small leak in the system or a failing pump seal.[8][9] Another possibility is the accumulation of contaminants from the sample matrix on the analytical column, which can alter the stationary phase chemistry and lead to longer retention.[4] Column degradation over time can also manifest as a gradual shift in retention.[4]
Q4: Can the stability of this compound affect its retention time?
A4: While the chemical stability of this compound itself is not a direct cause of retention time shifts, its degradation could potentially lead to the appearance of new peaks with different retention times. Chlorambucil is known to be susceptible to hydrolysis, and its stability can be affected by pH and temperature.[10][11] It is crucial to handle and store this compound solutions appropriately to ensure their integrity.
Troubleshooting Guide for Retention Time Shifts
When encountering retention time shifts for this compound, a systematic approach to troubleshooting is essential. The following table summarizes common causes and provides actionable solutions.
| Observation | Potential Cause | Troubleshooting Steps & Solutions |
| All peaks (including this compound) shift to earlier retention times. | 1. Increased Flow Rate: The pump may be delivering a higher flow rate than set. 2. Stronger Mobile Phase: The proportion of the strong solvent (e.g., acetonitrile) in the mobile phase may be too high. | 1. Verify the flow rate using a calibrated flow meter. Check pump settings and for any leaks. 2. Prepare fresh mobile phase, ensuring accurate solvent proportions. Check the gradient program. |
| All peaks (including this compound) shift to later retention times. | 1. Decreased Flow Rate: A leak in the system or a failing pump component can cause a lower flow rate. 2. Weaker Mobile Phase: The proportion of the weak solvent (e.g., water) may be too high. | 1. Systematically check for leaks from the pump to the detector. Inspect pump seals and check valves.[8] 2. Prepare fresh mobile phase and verify the composition. |
| Gradual drift in retention time over multiple injections. | 1. Column Contamination: Buildup of matrix components on the column.[4] 2. Column Degradation: Loss of stationary phase over time. 3. Temperature Fluctuation: Inconsistent column temperature.[8] | 1. Flush the column with a strong solvent. Implement a more rigorous sample preparation method. 2. Replace the analytical column. 3. Ensure the column oven is set to the correct temperature and is stable. |
| Random, unpredictable retention time shifts. | 1. Inconsistent Mobile Phase Preparation: Variations in pH or solvent composition between batches. 2. Air Bubbles in the System: Air trapped in the pump or detector can cause pressure fluctuations. 3. Injector Issues: Inconsistent injection volumes or a malfunctioning injector. | 1. Use a consistent and documented procedure for mobile phase preparation, including pH adjustment. 2. Degas the mobile phase and purge the system to remove any air bubbles. 3. Inspect the injector for any blockages or leaks. |
| Only the this compound peak shifts. | 1. Sample Matrix Effects: Specific interactions between this compound and components in the sample matrix. 2. Incorrect Internal Standard Concentration: A significant error in the concentration of the internal standard solution. | 1. Evaluate and optimize the sample preparation method to remove interfering substances. 2. Prepare a fresh internal standard stock solution and verify its concentration. |
Experimental Protocols
A validated LC-MS/MS method is crucial for the reliable quantification of Chlorambucil and its internal standard, this compound. Below is an example of a typical experimental protocol.
Example LC-MS/MS Protocol for Chlorambucil and this compound in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., Diamonsil ODS or LiChrospher 100 RP-18) with dimensions such as 2.1 mm x 50 mm, 5 µm particle size.[5][6]
-
Mobile Phase A: 0.2% Formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20-80% B
-
5-6 min: 80% B
-
6-6.1 min: 80-20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[12]
-
MRM Transitions (example):
-
Chlorambucil: Precursor ion > Product ion (specific m/z values to be determined experimentally)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined experimentally)
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting retention time shifts for this compound.
By following this structured troubleshooting guide, researchers can efficiently identify and resolve the root causes of retention time variability for this compound, ensuring the accuracy and reliability of their analytical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mass spectrometry of chlorambucil, its degradation products, and its metabolite in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 5. Validated LC-MS/MS method for the simultaneous determination of chlorambucil and its prodrug in mouse plasma and brain, and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Chlorambucil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. restek.com [restek.com]
- 9. LC Troubleshooting—Retention Time Shift [restek.com]
- 10. Kinetics of chlorambucil hydrolysis using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorambucil: stability of solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometer Settings for Chlorambucil-d8
Welcome to the technical support center for the analysis of Chlorambucil-d8. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing mass spectrometer settings and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ion mode mass spectrometry?
A1: The molecular weight of non-deuterated Chlorambucil is approximately 304.2 g/mol .[1] For this compound, where eight hydrogen atoms are replaced by deuterium, the expected monoisotopic mass will increase by approximately 8 Da. Therefore, the expected protonated precursor ion [M+H]⁺ for this compound is approximately m/z 313.2. It is crucial to confirm this value by infusing a standard solution of this compound into the mass spectrometer.
Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: The optimal MRM transitions, which include the precursor ion and product ions, need to be determined empirically on your specific mass spectrometer. The general workflow for this is as follows:
-
Precursor Ion Selection: Infuse a standard solution of this compound and identify the most abundant precursor ion, which is expected to be the protonated molecule [M+H]⁺ at approximately m/z 313.2.
-
Product Ion Scanning: Perform a product ion scan (or fragmentation scan) of the selected precursor ion to identify the most intense and stable fragment ions.
-
MRM Optimization: Select the most intense product ions and optimize the collision energy (CE) and cone voltage (or fragmentor voltage) for each transition to maximize the signal intensity.
Q3: Are there any known issues with the stability of Chlorambucil during analysis?
A3: Yes, Chlorambucil is an alkylating agent and can be susceptible to degradation. In aqueous solutions, it can undergo hydrolysis.[2] It is also important to consider that it can bind covalently to plasma proteins.[3] Therefore, proper sample handling and storage are critical to ensure the accuracy of the results. It is recommended to keep samples on ice and process them as quickly as possible.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the analysis of this compound.
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | - Verify the precursor ion m/z is set correctly for this compound (~313.2).- Ensure the collision energy and cone voltage are optimized for your instrument.- Check that the correct ionization mode (positive ion ESI is common) is selected. |
| Sample Degradation | - Prepare fresh stock solutions and samples.- Minimize the time samples spend at room temperature; keep them in an autosampler cooled to 4°C.- Evaluate the stability of Chlorambucil in your specific sample matrix and storage conditions. |
| Poor Ionization | - Ensure the mobile phase composition is appropriate for electrospray ionization (e.g., contains a source of protons like formic acid).- Check the ESI source parameters, such as spray voltage and gas flows, for proper settings. |
| LC Method Issues | - Confirm that the analyte is eluting from the column and not being lost during the chromatographic run.- Check for clogs or leaks in the LC system. |
Issue 2: High Background Noise or Interferences
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Optimize the sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Ensure adequate chromatographic separation of this compound from matrix components. |
| Contaminated Solvents or System | - Use high-purity, LC-MS grade solvents and reagents.- Flush the LC system and mass spectrometer to remove any potential contaminants. |
| In-source Fragmentation or Adduct Formation | - Optimize the ion source temperature and voltages to minimize in-source fragmentation.- Be aware of potential adducts (e.g., sodium or potassium adducts) and adjust your precursor ion selection accordingly if they are more stable and abundant. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Parameters for this compound
This protocol outlines the steps to determine the optimal MRM transitions and associated parameters for this compound.
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode to identify the precursor ion of this compound.
-
Perform a product ion scan on the identified precursor ion to observe the fragmentation pattern and identify potential product ions.
-
Select the most abundant and stable product ions for MRM analysis.
-
Create an MRM method with the selected precursor and product ions.
-
Optimize the collision energy (CE) for each MRM transition by performing a CE ramp experiment to find the voltage that yields the maximum signal intensity.
-
Optimize the cone voltage (or fragmentor voltage) to maximize the abundance of the precursor ion.
-
Record the optimized parameters in a table for future reference.
Table 1: Example of Optimized Mass Spectrometer Settings for Chlorambucil and Predicted Settings for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Chlorambucil | 304.1 | 258.1 | User Determined | User Determined |
| Chlorambucil | 304.1 | 168.1 | User Determined | User Determined |
| This compound | ~313.2 | User Determined | User Determined | User Determined |
Note: The optimal collision energy and cone voltage are instrument-specific and must be determined experimentally.
Visualizations
Workflow for MRM Method Development
References
- 1. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass spectrometry of chlorambucil, its degradation products, and its metabolite in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of chlorambucil in vitro: effects of fluid matrix, human gastric juice, plasma proteins and red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Chromatographic Separation of Chlorambucil and its Deuterated Analog, Chlorambucil-d8: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the analysis of the alkylating agent chlorambucil, the use of a deuterated internal standard, chlorambucil-d8, is a common practice in liquid chromatography-mass spectrometry (LC-MS/MS) methods to ensure precision and accuracy. This guide provides a comparative overview of the chromatographic separation of chlorambucil and this compound, supported by experimental data and detailed protocols.
The fundamental principle behind using a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte of interest, chlorambucil, experiencing similar matrix effects and ionization suppression or enhancement. This co-elution is a critical factor in the reliability of bioanalytical methods. While ideally exhibiting identical chromatographic behavior, slight differences in retention times can occur due to the kinetic isotope effect.
Comparative Chromatographic Data
A validated LC-MS/MS method for the simultaneous determination of chlorambucil and its prodrug provides a clear example of the chromatographic behavior of chlorambucil under specific conditions. While this particular study did not include this compound, the retention time of chlorambucil is well-documented. In the absence of a direct comparative study providing retention times for both chlorambucil and this compound in the same run, we present the data for chlorambucil and note that this compound is expected to have a very similar, if not identical, retention time under the same conditions.
| Analyte | Retention Time (min) | Chromatographic Column | Mobile Phase |
| Chlorambucil | 4.5 | Diamonsil ODS (150 mm × 4.6 mm, 5 µm) | Gradient elution with 0.2% aqueous formic acid and acetonitrile |
Note: The retention time for this compound is expected to be nearly identical to that of chlorambucil under the same chromatographic conditions.
Experimental Protocol
The following is a detailed experimental protocol for the chromatographic separation of chlorambucil, which can be adapted for the simultaneous analysis of this compound. This protocol is based on a validated method for the determination of chlorambucil in biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma, add a working solution of the internal standard (this compound).
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Diamonsil ODS column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.2% aqueous formic acid (A) and acetonitrile (B).
-
0-1 min: 30% B
-
1-3 min: 30% to 90% B
-
3-5 min: 90% B
-
5-5.1 min: 90% to 30% B
-
5.1-7 min: 30% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Chlorambucil: m/z 304.1 → 258.1
-
This compound: m/z 312.1 → 266.1 (projected)
-
Visualizing the Workflow
To illustrate the experimental process, the following diagram outlines the key steps from sample preparation to data analysis.
Caption: Experimental workflow for the quantification of chlorambucil using this compound as an internal standard.
A Head-to-Head Battle of Internal Standards: Chlorambucil-d8 vs. a ¹³C-Labeled Analogue in Bioanalysis
A comprehensive comparison for researchers, scientists, and drug development professionals in the precise quantification of the alkylating agent chlorambucil.
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, effectively compensating for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1] This guide provides an in-depth comparison of two common types of SIL internal standards for the analysis of the chemotherapeutic agent chlorambucil: the deuterated analogue, Chlorambucil-d8, and a hypothetical, yet ideal, ¹³C-labeled chlorambucil internal standard.
Executive Summary: The Superiority of ¹³C-Labeling
The consensus in the scientific community is that while both deuterated and ¹³C-labeled internal standards are vast improvements over structural analogues, ¹³C-labeled standards offer superior performance in bioanalytical assays .[3][4] This superiority stems from the near-identical physicochemical properties of the ¹³C-labeled standard to the unlabeled analyte, leading to better co-elution and more effective compensation for matrix effects.[2] Deuterated standards, while more common and often less expensive, can exhibit chromatographic shifts that may compromise data accuracy, particularly in complex biological matrices.[5][6]
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of this compound versus a ¹³C-labeled chlorambucil internal standard based on typical validation parameters for bioanalytical methods.
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Chlorambucil IS | Rationale for Performance Difference |
| Accuracy (% Bias) | Within ±15% (potentially larger deviations in variable matrices) | Within ±10% | The co-elution of the ¹³C-IS with the analyte provides more consistent correction for matrix effects, leading to higher accuracy across different patient samples. |
| Precision (%RSD) | < 15% | < 10% | Identical extraction recovery and ionization response of the ¹³C-IS minimize variability, resulting in improved precision. |
| Matrix Effect | Variable compensation | Excellent compensation | Deuterated standards can have slightly different retention times, leading to differential ion suppression or enhancement. ¹³C-IS co-elutes, experiencing the same matrix effects as the analyte.[2][5] |
| Extraction Recovery | Generally similar to analyte, but can differ | Virtually identical to analyte | The larger mass difference in deuterated standards can sometimes lead to slight differences in partitioning during liquid-liquid or solid-phase extraction. |
| Chromatographic Retention Time | May be slightly shorter than the analyte | Co-elutes with the analyte | The "isotope effect" of deuterium can alter the physicochemical properties of the molecule, affecting its interaction with the stationary phase.[2] |
| Isotopic Stability | Generally stable, but H/D exchange is possible in certain conditions | Highly stable | The carbon-13 isotope is integrated into the molecular backbone and is not susceptible to exchange.[6] |
Experimental Protocols
Below are detailed methodologies for a typical bioanalytical LC-MS/MS assay for chlorambucil, adaptable for use with either a deuterated or ¹³C-labeled internal standard.
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting chlorambucil from plasma samples.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled chlorambucil at a concentration of 100 ng/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of chlorambucil and its internal standard.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 95% B over 5 minutes, followed by a 1-minute hold at 95% B, and a 2-minute re-equilibration at 20% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Chlorambucil: Precursor ion (Q1) m/z 304.1 → Product ion (Q3) m/z 253.1
-
This compound: Precursor ion (Q1) m/z 312.2 → Product ion (Q3) m/z 261.2
-
¹³C-labeled Chlorambucil (hypothetical, e.g., ¹³C₆): Precursor ion (Q1) m/z 310.1 → Product ion (Q3) m/z 259.1
-
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principles of why a ¹³C-labeled internal standard is superior.
Conclusion
For the bioanalysis of chlorambucil, a ¹³C-labeled internal standard is the theoretically superior choice over this compound. Its ability to co-elute with the native analyte ensures the most accurate correction for matrix effects, leading to higher precision and accuracy in quantitative results. While the higher cost and potentially limited availability of ¹³C-labeled standards are practical considerations, for pivotal studies requiring the highest level of data integrity, the investment is justifiable.[4] When using a deuterated internal standard like this compound, it is crucial to thoroughly validate the method across multiple sources of biological matrix to ensure that differential matrix effects are not compromising the data.
References
- 1. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. myadlm.org [myadlm.org]
- 6. ukisotope.com [ukisotope.com]
A Comparative Guide to Internal Standard Performance in Chlorambucil Bioanalysis: Chlorambucil-d8 vs. a Structural Analog
In the realm of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of the performance of a deuterated internal standard, Chlorambucil-d8, against a structural analog internal standard in the bioanalysis of the alkylating agent Chlorambucil.
Chlorambucil is a nitrogen mustard derivative used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1][2] Its mechanism of action involves the alkylation of DNA, leading to the formation of DNA cross-links, which in turn inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][3]
This guide will delve into the experimental data from representative bioanalytical methods to compare the performance of these two types of internal standards, providing researchers, scientists, and drug development professionals with the information needed to make informed decisions for their analytical needs.
Mechanism of Action of Chlorambucil
Chlorambucil exerts its cytotoxic effects through a well-defined pathway that culminates in programmed cell death. The process begins with the metabolic activation of Chlorambucil, followed by its interaction with cellular DNA.
Bioanalytical Workflow for Chlorambucil Quantification
The quantification of Chlorambucil in biological matrices typically involves several key steps, from sample preparation to data analysis. The inclusion of an internal standard early in the workflow is crucial for correcting variability.
References
Navigating the Regulatory Maze: A Comparative Guide to Internal Standard Validation in Bioanalysis
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of bioanalytical data is paramount. A critical component of this is the proper validation of internal standards (IS), a cornerstone of robust quantitative analysis. This guide provides a comprehensive comparison of internal standard types, detailed experimental protocols for their validation in line with major regulatory guidelines, and visual workflows to streamline your validation process.
The U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have all established guidelines for bioanalytical method validation to ensure the quality and consistency of data supporting drug development and market approval.[1] A suitable internal standard should be added to all calibration standards, quality controls (QCs), and study samples during sample processing to compensate for variability.[1][2] This guide will delve into the practical aspects of selecting and validating an IS to meet these stringent regulatory expectations.
Choosing Your Champion: A Comparison of Internal Standard Types
The two primary types of internal standards used in liquid chromatography-mass spectrometry (LC-MS) bioanalysis are the Stable Isotope-Labeled (SIL) IS and the structural analog IS. The choice between them can significantly impact assay performance.
Stable Isotope-Labeled (SIL) Internal Standards are considered the gold standard in quantitative bioanalysis.[2][3] In these standards, one or more atoms in the analyte molecule are replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This makes them nearly identical to the analyte in terms of chemical and physical properties, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[4] This co-elution and similar ionization response allow SIL-IS to effectively compensate for matrix effects, which are a major source of variability in bioanalysis.[4]
Structural Analogue Internal Standards are molecules that are chemically similar but not identical to the analyte.[4] They are often used when a SIL-IS is not commercially available or is prohibitively expensive.[2][3] While they can compensate for some variability in sample preparation, their different chemical structure can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[5][6] This can result in less accurate and precise quantification, especially in the presence of significant matrix effects.
The following table summarizes a comparison of SIL and structural analog internal standards based on key performance parameters.
| Performance Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analog IS | Key Considerations |
| Accuracy & Precision | Generally provides higher accuracy and precision due to better tracking of the analyte.[7] | Can provide acceptable accuracy and precision, but may be less reliable, especially with complex matrices.[5][8] | The degree of structural similarity of the analog to the analyte is crucial for its performance. |
| Matrix Effect Compensation | Excellent compensation for matrix effects due to identical physicochemical properties and co-elution with the analyte.[4] | Variable compensation for matrix effects; may not track the analyte's response accurately in the presence of ion suppression or enhancement.[6] | A thorough evaluation of matrix effects is critical when using a structural analog IS. |
| Extraction Recovery | Closely mimics the extraction recovery of the analyte. | Extraction recovery may differ from the analyte, potentially leading to biased results.[5] | The consistency of recovery for both the analyte and the IS should be demonstrated. |
| Chromatographic Behavior | Ideally co-elutes with the analyte, providing the best compensation for on-column and ionization effects. | May have a different retention time than the analyte, which can lead to differential matrix effects.[5] | Chromatographic separation from the analyte is necessary to avoid isobaric interference. |
| Availability & Cost | Can be expensive and may require custom synthesis.[2][3] | Generally more readily available and less expensive. | The long-term benefits of data quality often justify the initial investment in a SIL-IS. |
A Roadmap to Compliance: Detailed Experimental Protocols
Regulatory guidelines mandate the validation of several key parameters for an internal standard.[9] The following sections provide detailed protocols for these essential experiments.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous components in the matrix or other potential interferences.[1][10]
Experimental Protocol:
-
Sample Preparation:
-
Obtain at least six individual sources of the blank biological matrix (e.g., plasma, urine).[1][10][11]
-
Process one set of these blank samples without the addition of the analyte or the IS (double blank).
-
Process a second set of these blank samples with the addition of the IS at the working concentration.
-
-
Analysis:
-
Analyze the processed samples using the developed LC-MS/MS method.
-
-
Acceptance Criteria:
-
In the blank samples containing only the IS, the response at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard.[9][11]
-
In the double blank samples, the response at the retention time of the IS should be less than 5% of the response of the IS in the LLOQ standard.[9][11]
-
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the IS.[12]
Experimental Protocol:
-
Sample Preparation:
-
Obtain at least six individual sources of the blank biological matrix.[10]
-
Set 1 (Neat Solution): Prepare a solution of the analyte and the IS in a neat (matrix-free) solvent at a concentration corresponding to the low and high QC samples.
-
Set 2 (Post-Extraction Spike): Extract the blank matrix samples first, and then spike the extracted matrix with the analyte and IS at the same concentrations as in Set 1.
-
-
Analysis:
-
Analyze both sets of samples and record the peak areas for the analyte and the IS.
-
-
Calculation and Acceptance Criteria:
-
Calculate the Matrix Factor (MF) for the analyte and the IS for each matrix source:
-
MF = Peak Area in Post-Extraction Spike / Peak Area in Neat Solution[12]
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
The coefficient of variation (CV) of the IS-Normalized MF across the different matrix sources should not exceed 15%.[10]
-
Recovery
Objective: To determine the extraction efficiency of the analytical method for the analyte and the IS.
Experimental Protocol:
-
Sample Preparation:
-
Prepare three sets of samples at three concentration levels (low, medium, and high QC):
-
Set A (Extracted Samples): Spike the biological matrix with the analyte and IS and process through the entire extraction procedure.
-
Set B (Post-Extraction Spiked Samples): Extract blank biological matrix and then spike the extract with the analyte and IS at the corresponding concentrations. This set represents 100% recovery.
-
-
-
Analysis:
-
Analyze both sets of samples and record the peak areas for the analyte and the IS.
-
-
Calculation and Acceptance Criteria:
-
Calculate the percent recovery for the analyte and the IS at each concentration level:
-
% Recovery = (Peak Area of Set A / Peak Area of Set B) * 100
-
-
The recovery of the analyte and the IS should be consistent and reproducible across the concentration range, although it does not need to be 100%.[13]
-
Stability
Objective: To evaluate the stability of the analyte and the IS in the biological matrix under various storage and handling conditions.[13][14]
Experimental Protocol:
-
Sample Preparation:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
-
Stability Conditions to Evaluate:
-
Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles.[13]
-
Bench-Top Stability: Store the QC samples at room temperature for a period that simulates the sample handling time during routine analysis.[14]
-
Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage period of study samples.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at the appropriate storage temperature.
-
-
Analysis:
-
Analyze the stability samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Validation Workflow
To aid in the understanding and implementation of these validation experiments, the following diagrams, created using the Graphviz DOT language, illustrate the key workflows.
Caption: Experimental workflow for internal standard validation.
Caption: Decision tree for internal standard selection and validation.
By adhering to these regulatory guidelines and employing rigorous experimental protocols, researchers can ensure the integrity of their bioanalytical data, ultimately contributing to the successful development of safe and effective therapeutics. The choice of internal standard and the thoroughness of its validation are critical steps that should not be overlooked in the pursuit of high-quality scientific data.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. scispace.com [scispace.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pmda.go.jp [pmda.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. karger.com [karger.com]
- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of different Chlorambucil-d8 suppliers
For Researchers, Scientists, and Drug Development Professionals
Chlorambucil-d8, a deuterium-labeled analog of the alkylating agent Chlorambucil, serves as a critical internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. The reliability of such quantitative analyses hinges on the quality of the stable isotope-labeled (SIL) internal standard. Variations in chemical purity, isotopic enrichment, and stability among different suppliers can significantly impact experimental accuracy and reproducibility.
This guide provides a comprehensive framework for researchers to systematically evaluate the performance of this compound from various suppliers. By following the detailed experimental protocols outlined below, laboratories can generate empirical data to inform their purchasing decisions and ensure the integrity of their research findings.
Key Performance Indicators for this compound
The quality of a this compound internal standard is primarily determined by three key performance indicators:
-
Chemical Purity: The percentage of the desired this compound compound, free from unlabeled Chlorambucil and other impurities. High chemical purity is crucial to prevent interference with the analyte signal.
-
Isotopic Enrichment: The percentage of this compound molecules that are fully deuterated at all specified positions. Insufficient isotopic enrichment can lead to crosstalk between the internal standard and the analyte, compromising quantification.
-
Stability: The ability of the this compound to resist degradation under defined storage and experimental conditions. Instability can result in a decrease in the effective concentration of the internal standard, leading to inaccurate calculations.
Comparative Data Summary
The following tables are designed to be populated with experimental data generated by the user when evaluating different suppliers. This structured approach facilitates a direct and objective comparison.
Table 1: Chemical Purity Assessment by HPLC-UV
| Supplier | Lot Number | Purity (%) by Peak Area | Observations (e.g., presence of impurity peaks) |
| Supplier A | |||
| Supplier B | |||
| Supplier C |
Table 2: Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry
| Supplier | Lot Number | Measured m/z | Theoretical m/z | Isotopic Enrichment (%) |
| Supplier A | 312.26 | |||
| Supplier B | 312.26 | |||
| Supplier C | 312.26 |
Table 3: Stability Study (e.g., after 4 weeks at 4°C in solution)
| Supplier | Lot Number | Initial Purity (%) | Purity after 4 weeks (%) | Degradation (%) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Experimental Protocols
The following are detailed methodologies for assessing the key performance indicators of this compound.
Chemical Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method separates this compound from its unlabeled counterpart and other potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. Optimization may be required.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 258 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound from each supplier in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Isotopic Enrichment Assessment by High-Resolution Mass Spectrometry (HRMS)
This technique is used to determine the extent of deuterium incorporation in the this compound molecule.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Sample Preparation:
-
Prepare dilute solutions of this compound (e.g., 1 µg/mL) from each supplier in a suitable solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the full scan mass spectrum in the relevant m/z range. The theoretical monoisotopic mass of this compound (C14H11D8Cl2NO2) is approximately 312.26 Da.
-
Determine the relative intensities of the ion corresponding to fully deuterated this compound and any ions corresponding to incompletely deuterated species (e.g., d7, d6).
-
Calculate the isotopic enrichment as the percentage of the ion intensity of the fully deuterated species relative to the sum of intensities of all deuterated and unlabeled species. A more rigorous approach involves comparing the measured isotope distribution with the theoretical distribution for a given enrichment level.[1][2]
-
Stability Evaluation
This protocol assesses the degradation of this compound under specific storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound from each supplier in a relevant solvent (e.g., acetonitrile) at a known concentration.
-
-
Storage Conditions:
-
Store the solutions under defined conditions (e.g., 4°C, -20°C, or room temperature) for a specified period (e.g., 1, 2, and 4 weeks). Protect from light.
-
-
Analysis:
-
At each time point, analyze the samples using the HPLC-UV method described for chemical purity.
-
Compare the chromatograms to the initial (time zero) analysis.
-
Calculate the percentage of degradation by monitoring the decrease in the peak area of the parent compound and the appearance of any new degradation peaks.[3]
-
Visualizing the Evaluation Process
The following diagrams illustrate the logical workflow and experimental processes for a comprehensive evaluation of this compound suppliers.
Caption: Overall workflow for evaluating this compound suppliers.
Caption: Experimental workflow for chemical purity analysis.
Caption: Workflow for isotopic enrichment assessment.
By implementing this guide, researchers can make informed decisions when selecting a this compound supplier, thereby enhancing the quality and reliability of their analytical data in critical drug development and research applications.
References
Safety Operating Guide
Proper Disposal of Chlorambucil-d8: A Guide for Laboratory Professionals
The safe and compliant disposal of Chlorambucil-d8 is critical due to its hazardous nature. As a deuterated form of Chlorambucil, a chemotherapy agent, it is classified as a hazardous chemical and requires strict adherence to disposal protocols to ensure the safety of laboratory personnel and the environment. Chlorambucil is designated by the Environmental Protection Agency (EPA) with the hazardous waste code U035[1]. The Safety Data Sheet (SDS) for this compound confirms its hazards, including being toxic if swallowed, a potential carcinogen, and a cause of skin and serious eye irritation[2][3].
This guide provides a comprehensive, step-by-step plan for the proper management and disposal of this compound waste in a research setting.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure appropriate Personal Protective Equipment (PPE) is worn, including safety goggles or a face shield, gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes[3].
Step 1: Waste Identification and Segregation
Proper disposal begins with correctly identifying and segregating the waste at the point of generation. This compound waste is categorized into two main types: "trace" and "bulk" waste. This distinction is crucial as it dictates the disposal pathway.
-
Trace Chemotherapy Waste : This category includes items contaminated with minimal, or "trace," amounts of this compound. To be classified as trace, a container must be "RCRA empty," meaning it retains no more than 3% of its original total capacity by weight[4][5]. Examples include:
-
Bulk Chemotherapy Waste : This is any waste that does not meet the "RCRA empty" criteria and is considered hazardous waste[4]. This category includes:
-
The original this compound solid reagent.
-
Partially full vials or solutions.
-
Materials used to clean up a spill of this compound[5].
-
Quantitative Disposal Guidelines
Adherence to specific quantitative limits is mandatory for compliant hazardous waste management.
| Guideline | Specification | Citations |
| Trace Waste Threshold | Container must be "RCRA empty," holding ≤ 3% of the original product's weight. | [4][5] |
| Secondary Containment | Must be capable of holding 110% of the volume of the largest primary waste container. | [6] |
| Satellite Accumulation Area (SAA) Limit | A laboratory may accumulate a maximum of 25 gallons of total chemical waste. | [7] |
| Acutely Hazardous Waste Limit | A maximum of 1 quart of any P-listed acutely hazardous waste may be stored. | [7] |
Step 2: Waste Collection and Containerization
The choice of waste container directly depends on the waste category.
-
For Trace Waste :
-
Collect "soft" trace waste (gloves, wipes, gowns) in a designated, rigid, leak-proof container lined with a clear plastic bag[4][6].
-
The container must be clearly labeled "Trace Chemotherapy Waste - For Incineration Only." Industry standard is often a yellow container[1][4][5].
-
Contaminated sharps (pipettes, broken glass) must be placed in a separate, puncture-resistant sharps container specifically designated for chemotherapy waste[4][6].
-
-
For Bulk Hazardous Waste :
-
Collect all bulk waste, including the original product container, in a designated hazardous waste container that is compatible with the chemical and has a secure, screw-on cap[6][8][9].
-
This container must be clearly labeled as "Hazardous Waste." The industry standard for this type of waste is a black container[4][5].
-
The label must include the chemical name ("this compound"), the associated hazards (e.g., Toxic, Carcinogen), and the date accumulation started.
-
Protocol for Decontamination of Empty Containers
Empty containers that held bulk quantities of this compound must be properly decontaminated before they can be disposed of as regular lab glass or plastic.
Methodology:
-
Select an Appropriate Solvent : Choose a solvent in which this compound is soluble (e.g., chloroform, methanol)[10].
-
Triple-Rinse Procedure :
-
Final Rinse : After the solvent rinse, perform a final triple-rinse with water. Let the container air dry completely[9].
-
Disposal : Once decontaminated and dry, deface the original label and dispose of the container in the appropriate lab recycling or trash bin[7][9].
Step 3: Storage and Disposal
All waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[7].
-
The SAA must be near the point of waste generation and under the control of laboratory personnel[6].
-
Label the area with a "Danger – Hazardous Waste" sign[6].
-
Ensure all waste containers are kept securely closed except when adding waste[6][9].
-
Place waste containers in secondary containment trays to prevent spills[6][8].
-
Arrange for pickup of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department. Do not dispose of this compound down the drain or in regular trash[11].
This compound Disposal Workflow
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
